Cerium;oxotungsten;titanium
Description
Significance of Cerium, Tungsten, and Titanium in Materials Science
The individual components of this multi-metallic oxide system each bring unique and valuable properties to the table. Cerium-based oxides are known for their high oxygen storage capacity and redox properties (the ability to easily switch between Ce³⁺ and Ce⁴⁺ oxidation states). researchgate.net Tungsten oxides exhibit acidic properties and are effective in promoting the reduction of other elements. researchgate.netrsc.org Titanium dioxide is a widely used material in catalysis due to its stability and structural support. researchgate.net The combination of these three elements in a single system can lead to synergistic effects, where the properties of the combined material are greater than the sum of its parts. researchgate.netmdpi.com
Overview of Ternary and Hybrid Oxide Systems Incorporating Cerium, Oxotungsten, and Titanium
Ternary oxide systems, such as Ce-W-Ti oxides, are materials where the three metals are combined at the atomic level to form a single, homogeneous phase. mdpi.comcambridge.org Hybrid systems, on the other hand, may involve one or more of the components being dispersed as nanoparticles on a substrate of another component. e3s-conferences.org Both types of systems have shown promise in a variety of applications, particularly in the field of catalysis.
A key area of research for these materials is in selective catalytic reduction (SCR) of nitrogen oxides (NOx). researchgate.netdtu.dkrsc.org NOx are major air pollutants, and the development of effective catalysts for their removal is of great environmental importance. cambridge.org Ce-W-Ti oxide catalysts have shown high activity and selectivity in the conversion of NOx to harmless nitrogen gas. researchgate.netmdpi.com
The synthesis of these materials can be achieved through various methods, including sol-gel processes, hydrothermal synthesis, and electrospinning. rsc.orgscientific.netgoogle.com The choice of synthesis method can have a significant impact on the final properties of the material, such as its surface area, crystal structure, and catalytic activity. researchgate.netdtu.dk
Fundamental Research Questions and Current Challenges in Cerium;Oxotungsten;Titanium Systems
Despite the promising results obtained so far, there are still a number of fundamental research questions and challenges that need to be addressed in the field of Ce-W-Ti oxide systems. One of the main challenges is to gain a better understanding of the structure-activity relationships in these materials. mdpi.com This involves understanding how the arrangement of atoms at the molecular level affects the material's catalytic performance.
Another challenge is to develop synthesis methods that allow for precise control over the composition and structure of the material. google.comresearchgate.net This is crucial for optimizing the performance of the catalyst and for ensuring its long-term stability. The stability of these catalysts under harsh operating conditions, such as high temperatures and the presence of sulfur dioxide, is another important area of research. rsc.org
The interaction between the different metal components in the oxide system is also a key area of investigation. cambridge.org Understanding how cerium, tungsten, and titanium interact with each other at the electronic level is essential for explaining the synergistic effects observed in these materials. rsc.org
Research Findings
Recent research has provided valuable insights into the properties and performance of Ce-W-Ti oxide systems. Below are some key findings from various studies:
Catalytic Activity
Ce-W-Ti oxide catalysts have demonstrated high efficiency in the selective catalytic reduction (SCR) of NOx with ammonia (B1221849) (NH₃). mdpi.com The addition of tungsten to Ce-Ti oxides has been shown to enhance the catalyst's acidity and promote the formation of active oxygen species, which are crucial for the SCR reaction. researchgate.netmdpi.com
| Catalyst Composition | Temperature Range for >90% NOx Conversion (°C) | Reference |
| Ce₀.₂W₀.₂Ti | 250-400 | mdpi.com |
| Ce-W-Ti (nanofibers) | <300 | dtu.dk |
| Ce-W/200°C-1hTiO₂ | 250-500 | researchgate.net |
Structural Properties
The structure of Ce-W-Ti oxides can vary depending on the synthesis method and the relative proportions of the different metals. researchgate.netdtu.dk Amorphous Ce-W-Ti oxide nanofibers have been shown to exhibit superior catalytic performance at low temperatures compared to their crystalline counterparts. dtu.dk This is attributed to their higher surface area and increased number of oxygen vacancies. researchgate.netdtu.dk
| Property | Value | Catalyst | Reference |
| Specific Surface Area | 96.2698 m²/g | Ce-La-Mn-O | mdpi.com |
| Pore Diameter | 6.9511 nm | Ce-La-Mn-O | mdpi.com |
| NH₃ Uptake | 193.9 µmol·g⁻¹ | Ce₀.₂W₀.₂Ti | researchgate.net |
Synergistic Effects
The enhanced performance of Ce-W-Ti oxide catalysts is often attributed to synergistic effects between the different metal components. researchgate.netmdpi.com The interaction between cerium and tungsten, for example, can promote the reduction of Ce⁴⁺ to Ce³⁺, which creates oxygen vacancies and enhances the catalyst's redox properties. rsc.orgdtu.dk
Structure
2D Structure
Properties
CAS No. |
184423-17-4 |
|---|---|
Molecular Formula |
CeOTiW |
Molecular Weight |
387.82 g/mol |
IUPAC Name |
cerium;oxotungsten;titanium |
InChI |
InChI=1S/Ce.O.Ti.W |
InChI Key |
UEIVGEUHOCFWEY-UHFFFAOYSA-N |
Canonical SMILES |
O=[W].[Ti].[Ce] |
Origin of Product |
United States |
Synthesis Methodologies for Cerium;oxotungsten;titanium Materials
Solution-Based Techniques
Solution-based synthesis routes are widely favored for producing cerium;oxotungsten;titanium materials due to their ability to achieve a high degree of homogeneity and control over the final product's characteristics at a molecular level. These methods involve the dissolution of precursors in a solvent, followed by a series of chemical reactions to form the desired oxide material.
The sol-gel process is a versatile and widely employed method for synthesizing this compound oxides. It involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. This method allows for excellent control over the material's composition and microstructure.
The selection of appropriate precursors and the precise control of their stoichiometric ratios are fundamental to the successful synthesis of Ce-W-Ti oxides via the sol-gel method. The choice of precursors directly influences the reaction kinetics and the properties of the resulting gel and final calcined product.
Commonly used precursors include:
Cerium Source: Cerium nitrate (B79036) hexahydrate (Ce(NO₃)₃·6H₂O) is a frequently utilized precursor due to its high solubility in water and common organic solvents. mdpi.comresearchgate.net
Tungsten Source: Ammonium (B1175870) metatungstate ((NH₄)₆H₂W₁₂O₄₀·xH₂O) is a standard choice for the tungsten component. mdpi.com
Titanium Source: Titanium alkoxides, such as titanium(IV) butoxide (Ti(OBu)₄) or titanium(IV) isopropoxide, are often selected as the titanium precursor. researchgate.netresearchgate.net
The stoichiometric control is typically managed by dissolving calculated amounts of each precursor in a suitable solvent, often deionized water or an alcohol like ethanol (B145695), to achieve the desired molar ratios of Ce, W, and Ti in the final composite material. mdpi.comacs.org The precise ratio of these elements is a critical parameter that researchers adjust to optimize the catalytic activity and thermal stability of the material. acs.org For instance, varying the weight percentage of tungsten oxide (WO₃) while keeping the cerium oxide (CeO₂) content constant is a common strategy to study the promotional effects of tungsten. mdpi.com
| Component | Common Precursor | Typical Solvent |
|---|---|---|
| Cerium (Ce) | Cerium nitrate hexahydrate (Ce(NO₃)₃·6H₂O) | Deionized water, Ethanol |
| Tungsten (W) | Ammonium metatungstate ((NH₄)₆H₂W₁₂O₄₀·xH₂O) | Deionized water |
| Titanium (Ti) | Titanium(IV) butoxide (Ti(OBu)₄), Titanium(IV) isopropoxide | Ethanol, Isopropyl alcohol |
Following the gelation process, the obtained xerogel is subjected to thermal treatment, which includes drying, annealing, and calcination. These steps are crucial for removing residual solvents and organic compounds, and for the formation of the crystalline mixed oxide phase.
The protocols for annealing and calcination vary depending on the specific desired properties of the final material, but generally involve heating the gel in a controlled atmosphere (typically air) at specific temperatures for a set duration. For Ce-W-Ti oxide catalysts, calcination temperatures commonly range from 350°C to 550°C. mdpi.comscielo.org.mxacs.orgrsc.org The temperature and duration of calcination significantly impact the material's crystallinity, specific surface area, and pore structure. For example, a study on W-Ce doped titanium oxide nanophotocatalysts reported drying the gel and then calcining it at 350°C for 75 minutes. scielo.org.mxacs.orgrsc.org Another preparation of CeO₂–WO₃/TiO₂–SiO₂ catalysts involved drying at 110°C for 2 hours, followed by calcination at 550°C for 3 hours in static air. mdpi.com
| Material System | Drying Conditions | Calcination Temperature | Calcination Duration | Reference |
|---|---|---|---|---|
| W-Ce doped TiO₂ | Not specified | 350°C | 75 minutes | scielo.org.mxacs.orgrsc.org |
| CeO₂–WO₃/TiO₂–SiO₂ | 110°C | 550°C | 3 hours | mdpi.com |
| Ce-Ti Oxide | 80°C for 24 hours (to form xerogel) | 500°C | 5 hours | researchgate.net |
The properties of the final this compound material are highly sensitive to various reaction parameters during the sol-gel process. Careful control of these parameters is essential for achieving the desired morphology, particle size, and surface chemistry.
Temperature: The temperature at which the hydrolysis and condensation reactions occur can affect the rate of gelation and the final structure of the gel network. Doping of a W-Ce nanocatalyst, for instance, was conducted at 50°C over 120 minutes. scielo.org.mxacs.orgrsc.org
pH: The pH of the solution plays a critical role in the hydrolysis and condensation rates of the metal precursors. Acidic or basic catalysts are often added to control the pH and, consequently, the gelation process. For instance, in the synthesis of Ce-Ti oxides, nitric acid is often used to control the hydrolysis of titanium butoxide. researchgate.net Similarly, the modification of K10 clay with Ti-based species involved the use of a 0.1 M HCl aqueous solution. researchgate.net
Time: The duration of stirring, aging, and reaction times are important for ensuring the homogeneity of the sol and the complete formation of the gel network. A typical synthesis of Ce-Ti oxide involves vigorous stirring for 3 hours at room temperature. researchgate.net For CeO₂–WO₃/TiO₂–SiO₂ catalysts, the precursor solution with the support powder is stirred for 1 hour, followed by ultrasonic treatment for 2 hours and aging for 12 hours. mdpi.com
Hydrothermal synthesis is another prominent solution-based technique for producing crystalline this compound materials. This method involves carrying out chemical reactions in aqueous solutions at elevated temperatures (typically above 100°C) and pressures in a sealed vessel known as an autoclave. science.goviau.ir This technique can yield well-defined crystalline structures without the need for a post-synthesis high-temperature calcination step. iau.ir
A general process for the hydrothermal synthesis of a composite oxide of cerium and titanium involves treating a suspension of a cerium source in the presence of a titanium source at temperatures ranging from 70°C to 500°C for a period of 0.1 to 10 hours. science.gov This method has been shown to produce nanoscale composite ceria particles where titanium ions substitute cerium ions in the crystal lattice. science.gov
To exert greater control over the morphology and porosity of the final material, template-assisted hydrothermal synthesis is employed. This approach utilizes a "template," which can be a soft or hard material, to direct the formation of the desired nanostructure. scielo.org.mx
Soft templates are typically organic molecules such as surfactants or polymers. mdpi.com Cetyltrimethylammonium bromide (CTAB) is a commonly used cationic surfactant that can form micelles in solution, which then act as templates for the growth of the inorganic material. mdpi.com For instance, CTAB has been used in the hydrothermal synthesis of ceria-titania composites, where it directs the formation of mesoporous structures. mdpi.com The template is subsequently removed, usually by calcination, leaving behind a porous material. mdpi.com Natural surfactants, such as tragacanth mucilage, have also been successfully used in the hydrothermal synthesis of CeO₂/WO₃ heterojunctions.
Hard templates are pre-existing solid materials with defined porous structures, such as mesoporous silica (B1680970) (e.g., SBA-15) or carbon materials. scielo.org.mxacs.orgrsc.org In this method, the precursor solution is infiltrated into the pores of the template. After hydrothermal treatment, the template is selectively removed, often by etching, leaving a negative replica of the template structure. rsc.org This technique allows for the creation of highly ordered porous networks in the this compound material.
| Template Type | Example | Description | Reference |
|---|---|---|---|
| Soft Template (Ionic Surfactant) | Cetyltrimethylammonium bromide (CTAB) | Forms micelles that direct the growth of mesoporous structures. Removed by calcination. | mdpi.com |
| Soft Template (Natural Surfactant) | Tragacanth mucilage | Used as a natural surfactant in the hydrothermal synthesis of CeO₂/WO₃ heterojunctions. | |
| Hard Template | Mesoporous Silica (SBA-15, KIT-6) | Precursors infiltrate the pores of the silica template, which is later removed by etching. | rsc.org |
| Hard Template | Activated Carbon Fibers | Used as a template to create hollow metal oxide fibers through impregnation and heat treatment. | acs.org |
Chemical Precipitation Techniques
Chemical precipitation is a widely used method for synthesizing multicomponent oxide materials. kochi-tech.ac.jp The technique involves the reaction of soluble metal salts with a precipitating agent to form an insoluble solid, which is then separated, washed, dried, and calcined to produce the final material. catalysis.blog This method allows for precise control over the material's composition and morphology. catalysis.blog
Controlled precipitation is essential for producing homogeneous mixed oxide materials. In this approach, the conditions of the precipitation reaction, such as pH, temperature, and the rate of addition of the precipitating agent, are carefully managed. For the synthesis of Ce-Ti mixed oxides, a homogeneous precipitation method can be employed using urea (B33335) as the precipitating agent. researchgate.net This involves heating an aqueous solution containing cerium and titanium salts, such as Ce(NO₃)₃ and Ti(SO₄)₂, with an excess of urea at around 90°C for several hours. researchgate.net
Another approach involves the controlled and slow addition of an alkaline solution to a solution of titanium and cerium precursors, followed by a prolonged crystallization step. acs.org For instance, ceria nanoparticles can be synthesized by adding a cerium(III) nitrate solution to an aqueous ammonia (B1221849) solution under constant stirring, followed by an aging period for the precipitate. scispace.com The careful control of pH during precipitation is crucial; different solubility behaviors for ceria are observed at different pH ranges, which can influence the final product. scispace.com Homogeneous CeO₂-TiO₂ composite supports have been prepared using such precipitation methods, which can then be used for further catalyst preparation. nih.gov
Table 2: Parameters in Controlled Precipitation of Ce-Ti Oxides
| Precursors | Precipitating Agent | Key Conditions | Resulting Material | Source |
|---|---|---|---|---|
| Ce(NO₃)₃, Ti(SO₄)₂ | Urea | 90°C, 8 hours | Ce-Ti mixed oxide | researchgate.net |
| Ce(NO₃)₃ | Aqueous Ammonia (3M) | Room temperature, continuous stirring, 12-hour aging | Ceria nanoparticles | scispace.com |
| Ti and Ce precursors | Alkaline solution | Slow addition, long crystallization step | Ce-Ti mixed oxides | acs.org |
Co-precipitation Methods
Co-precipitation is a modification of the precipitation technique where multiple constituent elements are precipitated simultaneously from a solution. catalysis.blog This method is particularly advantageous for creating multicomponent materials with a homogeneous distribution of the different metal ions. catalysis.blog
The simultaneous precipitation of cerium, tungsten, and titanium precursors is a key strategy for synthesizing homogeneous Ce-W-Ti mixed oxide materials. cambridge.org In a typical hydrothermal co-precipitation process, precursors such as cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O), ammonium metatungstate ((NH₄)₆H₂W₁₂O₄₀·nH₂O), and titanyl sulfate (B86663) (Ti(SO₄)₂) are mixed in a flask with a precipitant like urea. cambridge.org This process can lead to the simultaneous precipitation of cerium and titanium ions, which is a critical factor for the material's catalytic activity. cambridge.org
The co-precipitation method has been successfully used to prepare cerium and nonmetal co-doped titanium dioxide. d-nb.info In this process, a solution containing the titanium precursor (titanium tetraisopropoxide) is mixed with a solution containing the cerium and nonmetal precursors, and precipitation is induced by adding aqueous ammonia to adjust the pH. d-nb.info The resulting precipitate is then filtered, dried, and calcined. d-nb.info This technique allows for the incorporation of dopants into the titania matrix, leading to materials with modified properties. d-nb.info For instance, ceria-doped titania prepared by co-precipitation has been shown to consist of spherical particles of regular size and shape. d-nb.info
Impregnation Techniques
Impregnation is a common method for preparing supported catalysts, where a porous support material is contacted with a solution containing the precursor of the active component(s). acs.org The solvent is then evaporated, leaving the active components deposited on the support surface.
Wet impregnation is a specific type of impregnation technique where the support is treated with a volume of precursor solution that is in excess of its pore volume. hep.com.cn This method is often preferred when strong adsorption of the precursor onto the support surface is desired. acs.org
In the synthesis of Ce-W-Ti materials, titania (TiO₂) is frequently used as a support due to its stability and structural properties. bohrium.com CeO₂-WO₃/TiO₂ catalysts can be prepared by impregnating a TiO₂ support with a solution containing cerium and tungsten precursors. bohrium.comnih.gov For example, tungsta/titania samples are synthesized by the wet impregnation of a previously calcined titania support with an aqueous solution of ammonium metatungstate. rsc.org Similarly, copper-cerium-zirconium catalysts have been prepared on a TiO₂ support by wet impregnation with an excess of deionized water containing the metal nitrate precursors. hep.com.cn The mixture is typically stirred at an elevated temperature (e.g., 80°C) for an extended period, followed by evaporation of the excess water and calcination of the resulting powder. hep.com.cn Another approach is incipient-wetness impregnation, where the volume of the precursor solution is equal to the pore volume of the support. This method was used to prepare V₂O₅-WO₃ catalysts on a CeO₂-TiO₂ composite support. nih.gov
Ultrasonic Energy Assisted Impregnation
Ultrasonic energy assisted impregnation is a powerful method for the synthesis of cerium-tungsten-titanium oxide catalysts. This technique utilizes the high-energy acoustic waves generated by ultrasound to enhance the dispersion of precursor materials onto a support, leading to catalysts with improved properties.
The process typically involves the preparation of a support material, often a composite oxide of titanium and cerium, followed by impregnation with a solution containing the tungsten precursor. For instance, TiO2–CeO2 composite oxide carriers can be synthesized via a sol-gel method. hnu.edu.cnhnu.edu.cn In this approach, a solution of cerium nitrate, ethanol, water, and nitric acid is prepared, to which a solution of a titanium precursor like butyl titanate in ethanol is added dropwise with vigorous stirring. hnu.edu.cnhnu.edu.cn The resulting sol is then concentrated and dried to form a xerogel, which is subsequently crushed, sieved, and calcined. hnu.edu.cn
The impregnation step is where ultrasonic energy plays a crucial role. The synthesized Ti-Ce oxide powder is dispersed in a solution containing the tungsten precursor, such as ammonium metatungstate, often in the presence of a complexing agent like oxalic acid. hnu.edu.cn This slurry is then subjected to an ultrasonic bath. hnu.edu.cnhnu.edu.cn The intense cavitation and micro-streaming generated by the ultrasound help to break down agglomerates, increase the surface area of the support, and promote a more uniform deposition of the tungsten species. abinfo.org.br Following the ultrasonic treatment, the slurry is dried and calcined to yield the final CeO2-WO3/TiO2 catalyst. hnu.edu.cnhnu.edu.cn
Research has shown that this method can significantly enhance the catalytic activity of the resulting materials. For example, catalysts prepared via ultrasound-assisted impregnation have demonstrated improved performance in the selective catalytic reduction (SCR) of NOx with NH3. cardiff.ac.uk The ultrasonic treatment contributes to a smaller crystal size and a stronger synergistic effect between the metal cations, leading to a greater abundance of active surface oxygen and Brønsted acid sites. cardiff.ac.uk
Table 1: Parameters in Ultrasonic Assisted Impregnation
| Parameter | Typical Value/Condition | Source |
|---|---|---|
| Support Material | TiO2-CeO2 composite oxides | hnu.edu.cnhnu.edu.cn |
| Tungsten Precursor | Ammonium metatungstate | hnu.edu.cnhnu.edu.cn |
| Ultrasonic Frequency | 20-100 kHz (Power Ultrasound) | abinfo.org.br |
| Ultrasonic Treatment Time | 2 hours | hnu.edu.cnhnu.edu.cn |
Advanced Fabrication Techniques
Beyond powder synthesis, advanced fabrication techniques are employed to structure cerium-tungsten-titanium oxides into specific forms such as surface coatings, nanofibers, and thin films, tailoring them for specialized applications.
Plasma Electrolytic Oxidation (PEO) for Surface Modification
Plasma Electrolytic Oxidation (PEO), also known as micro-arc oxidation, is a surface treatment technology that produces hard, corrosion-resistant ceramic coatings on metals like titanium. researchgate.netscispace.com This process involves the application of a high voltage to a metal substrate immersed in an electrolyte, leading to the formation of micro-discharges on the surface that facilitate the growth of an oxide layer. nih.gov By incorporating cerium and tungsten species into the electrolyte, it is possible to form a composite oxide coating containing Ce, W, and Ti.
The composition of the electrolyte is a critical factor in determining the properties of the resulting PEO coating. Aqueous solutions containing salts of the desired elements are typically used. For instance, to incorporate cerium and tungsten, electrolytes may contain compounds like cerium sulfate (Ce2(SO4)3 or Ce(SO4)2) and sodium tungstate (B81510) (Na2WO4). rjsvd.commdpi.com The concentration of these precursors in the electrolyte directly influences their concentration in the final coating. rjsvd.com Other components, such as silicates, phosphates, and aluminates, are often added to the electrolyte to control the coating's morphology and properties. mdpi.commdpi.com
The process parameters, including the applied voltage, current type (DC or AC), frequency, and treatment time, also play a significant role. nih.gov PEO typically operates at high voltages, ranging from 150 to 800 volts. mdpi.com The temperature of the electrolyte can also affect the coating formation; for titanium alloys, lower electrolyte temperatures have been shown to favor the formation of certain crystalline phases. mdpi.com
Table 2: Typical PEO Process Parameters for Ti alloys
| Parameter | Range/Value | Source |
|---|---|---|
| Substrate | Titanium and its alloys | researchgate.netnih.gov |
| Electrolyte Components | Ce2(SO4)3, Ce(SO4)2, Na2WO4 | rjsvd.commdpi.com |
| Applied Voltage | 150 - 800 V | mdpi.com |
| Frequency | 50 - 1000 Hz | nih.gov |
Electrospinning for Nanofiber Formation
Electrospinning is a versatile and cost-effective technique for producing continuous nanofibers from a variety of materials, including polymers and ceramics. rsc.orgnih.gov For the fabrication of cerium-tungsten-titanium oxide nanofibers, a precursor solution containing sources of all three elements is first prepared and then subjected to a high electric field.
The process begins with the creation of a sol-gel solution containing precursors for the ceramic nanofibers. researchgate.net This often involves the use of metal alkoxides, such as titanium isopropoxide, along with salts of cerium and tungsten. researchgate.netrsc.org This precursor sol is then mixed with a polymer solution, such as polyvinyl alcohol (PVA), which provides the necessary viscosity for fiber formation. researchgate.net
The mixed solution is loaded into a syringe and extruded through a needle under a high voltage. The electrostatic forces overcome the surface tension of the solution, forming a jet that is stretched and accelerated towards a collector. As the solvent evaporates, solid nanofibers are deposited on the collector. nih.gov A subsequent calcination step at high temperatures is required to remove the polymer and crystallize the ceramic nanofibers. mdpi.com
Research has demonstrated the successful synthesis of amorphous Ce0.184W0.07Ti0.748O2−δ nanofibers using this method. rsc.orgrsc.org These nanofibers have shown high catalytic activity, which is attributed to their unique morphology, high specific surface area, and the presence of oxygen vacancies. rsc.orgresearchgate.net
Table 3: Key Parameters in Electrospinning of Ce-W-Ti Nanofibers
| Parameter | Material/Condition | Source |
|---|---|---|
| Ceramic Precursors | Titanium isopropoxide, Cerium nitrate, Tungsten precursor | researchgate.netrsc.org |
| Polymer | Polyvinyl alcohol (PVA) | researchgate.net |
| Applied Voltage | High voltage (kV range) | nih.gov |
| Collector Distance | Several centimeters | researchgate.net |
Drop Casting for Thin Film Deposition
Drop casting is a simple and straightforward method for depositing thin films onto a substrate. mdpi.com While it may offer less control over film thickness and uniformity compared to other techniques, it is a valuable tool for rapid prototyping and laboratory-scale fabrication of cerium-tungsten-titanium oxide films.
The process involves preparing a solution or suspension containing the precursor materials. This can be a sol-gel solution similar to that used in electrospinning or a solution of pre-synthesized nanoparticles. nih.gov A small volume of this liquid is then dropped onto the surface of a substrate. mdpi.comnih.gov The solvent is allowed to evaporate, either at ambient temperature or with gentle heating, leaving behind a solid thin film. mdpi.com
For instance, cerium-coated titanium oxide nanotubes have been prepared by drop casting a solution of cerium nitrate in ethanol onto a pre-formed titanium nanotube array, followed by annealing. nih.gov This method allows for the controlled deposition of cerium oxide onto the nanotube surfaces. nih.gov The number of deposition and annealing cycles can be varied to control the amount of the deposited material. nih.gov
Table 4: Typical Parameters for Drop Casting Ce-W-Ti Thin Films
| Parameter | Condition/Material | Source |
|---|---|---|
| Precursor | Solution of cerium nitrate in ethanol | nih.gov |
| Substrate | Titanium nanotubes, glass, etc. | nih.govresearchgate.net |
| Deposition Volume | Microliter range (e.g., 20 μL) | nih.gov |
Structural and Morphological Characterization of Cerium;oxotungsten;titanium
Crystalline Phase Analysis and Crystallinity
Crystallinity and the specific phases present in the composite material are key determinants of its performance in various applications. XRD studies are the primary method for obtaining this information.
XRD is a fundamental technique used to identify the crystalline phases within the Ce-W-Ti oxide system. The diffraction patterns reveal the arrangement of atoms, allowing for detailed analysis of the material's structure. mdpi.com
Analysis of Ce-W-Ti oxide composites frequently shows the presence of several crystalline phases. The specific phases identified often depend on the preparation method and thermal treatment of the material.
Anatase TiO₂: The anatase crystalline phase of titanium dioxide is commonly detected in these composites. rsc.orgrsc.orgcambridge.orgmdpi.com Its diffraction peaks are consistently observed in XRD patterns, indicating that the TiO₂ support often retains its anatase structure. rsc.orgmdpi.com In some cases, particularly after high-temperature treatments, a minor fraction of rutile TiO₂ may also be present alongside the dominant anatase phase. researchgate.netresearchgate.net
Cubic CeO₂: Diffraction peaks corresponding to cubic cerium dioxide, with a fluorite structure, are also a common feature. rsc.orgrsc.orgresearchgate.netiau.ir The intensity of these peaks can increase with higher ceria content, suggesting the growth of CeO₂ crystallites. rsc.org
Tungsten Oxide (WO₃): Crystalline phases of tungsten oxide, such as monoclinic WO₃, are often not detected in the XRD patterns of these composites. rsc.orgrsc.org This suggests that the tungsten species are typically present in a highly dispersed or amorphous state on the surface of the TiO₂ or CeO₂ particles. rsc.orgrsc.orgresearchgate.net
Addition of cerium to titanium dioxide can inhibit the crystallization of TiO₂, sometimes resulting in an amorphous TiOx-based solid solution at temperatures up to 500 °C. dtu.dkdtu.dk At higher temperatures, the distinct anatase and fluorite phases become observable. dtu.dkdtu.dk
The Scherrer equation is frequently used to estimate the average crystallite size from the broadening of XRD peaks. rsc.orgiau.irrigaku.com The crystallite size is a critical parameter as it influences the material's surface area and active sites.
Studies have shown that the crystallite size of the constituent oxides can be influenced by the composition and preparation method. For instance, the addition of tungsten oxide to a CeO₂-TiO₂ catalyst can lead to a slight increase in the crystallite size of CeO₂. rsc.orgnih.gov In other systems, the incorporation of TiO₂ into CeO₂ has been shown to decrease the CeO₂ crystallite size. acs.org In some cases, Ce-W-Ti oxide nanoparticles are found to be single crystals, where the particle size is nearly identical to the crystallite size. rigaku.com
| Catalyst System | Phase | Crystallite Size (nm) | Reference |
|---|---|---|---|
| CeTi | CeO₂ | 16.3 | rsc.orgnih.gov |
| CeW₄Ti | CeO₂ | 17.3 | rsc.orgnih.gov |
| CeSiTi | CeO₂ | 15.4 | rsc.orgnih.gov |
| CeW₈SiTi | CeO₂ | 17.0 | rsc.org |
| Pure WO₃ | WO₃ | 12 | iau.ir |
| Pure CeO₂ | CeO₂ | 17 | iau.ir |
| WO₃-CeO₂ Composite | Composite | 20 | iau.ir |
| Pure CeO₂ (C100) | CeO₂ | 8.3 | acs.org |
| CeO₂-TiO₂ (20 wt%) (CT20) | CeO₂ | 6.7 | acs.org |
Refinement of lattice parameters from XRD data provides insight into structural distortions caused by the incorporation of dopant ions into the host crystal lattice. acs.org These distortions can create defects and oxygen vacancies, which are often crucial for the material's reactivity.
In the Ce-W-Ti oxide system, the lattice constant of ceria has been observed to increase upon the incorporation of tungsten oxide. rsc.orgrsc.orgnih.gov This expansion is generally attributed to the generation of more Ce³⁺ ions, which have a larger ionic radius (0.110 nm) compared to Ce⁴⁺ ions (0.087 nm). rsc.orgnih.gov Similarly, the incorporation of Ti⁴⁺ (0.68 Å) into the CeO₂ lattice (Ce⁴⁺ radius 1.01 Å) can lead to a distortion of the ceria lattice, evidenced by a slight shift in the main reflection peaks to higher angles. acs.org
| Catalyst | d-spacing (nm) | Lattice Constant of CeO₂ (nm) | Reference |
|---|---|---|---|
| CeTi | 0.267 | 0.532 | rsc.orgnih.gov |
| CeW₄Ti | 0.271 | 0.534 | rsc.orgnih.gov |
| CeSiTi | 0.268 | 0.533 | rsc.orgnih.gov |
| CeW₂SiTi | 0.268 | 0.534 | rsc.org |
Quantitative phase analysis (QPA), often performed using the Rietveld refinement method, determines the relative abundance (by weight percent) of each crystalline phase in a multiphase mixture. This analysis goes beyond simple phase identification to provide a quantitative understanding of the material's composition.
In complex mixed oxides like the Ce-W-Ti system, QPA can reveal the precise ratio of anatase to rutile TiO₂, or the amount of brannerite phase formed. For example, analysis of a flame-made WO₃/CeOₓ-TiO₂ material revealed it consists mainly of rutile TiO₂, brannerite CeTi₂O₆, and cubic CeO₂, with only a minor fraction of anatase TiO₂. researchgate.net The same study noted that these crystalline phases coexist with a large portion of an amorphous mixed Ce-Ti phase. researchgate.net In another study of a perovskite containing cerium and titanium, Rietveld refinement was used to quantify the impurity phase at less than 1.2 wt%. rsc.org This level of detailed analysis is critical for establishing structure-property relationships.
X-ray Diffraction (XRD) Studies
Microstructural and Nanoscale Morphology
The morphology, particle size, and spatial distribution of the different oxide phases at the micro- and nanoscale are investigated using techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM).
Research findings indicate a variety of morphologies for these composite materials. In some preparations, the material consists of CeO₂ nanoparticles with sizes ranging from 20-40 nm, combined with WO₃ nanoplates that have a thickness of approximately 20 nm. iau.ir Other studies report that Ce-Ti and Ce-W-Ti catalysts are composed of particles around 10–20 nm in size. rsc.orgnih.gov High-resolution TEM (HR-TEM) imaging has confirmed the presence of distinct lattice fringes corresponding to the anatase (101) plane of TiO₂ and the (200) plane of CeO₂. rsc.orgrsc.orgnih.gov The addition of WO₃ has been observed to increase the lattice fringe distance of CeO₂, which is consistent with XRD results showing an expansion of the ceria lattice. rsc.orgrsc.orgnih.gov
In flame-synthesized WO₃/CeOₓ-TiO₂ nanoparticles, the morphology is characterized by clusters of amorphous WO₃ that homogeneously cover the crystalline Ce-Ti-O particles. researchgate.net This close contact between the amorphous tungsten oxide and the other phases is believed to facilitate Ce-O-W interactions, which influence the electronic properties of the material. researchgate.net Some synthesis methods can produce amorphous nanofibers of Ce-W-Ti oxide, which exhibit high specific surface area and a unique morphology compared to nanoparticle-based materials. dtu.dkresearchgate.net
Scanning Electron Microscopy (SEM) and Field Emission SEM (FESEM)
SEM and FESEM are powerful techniques used to observe the surface topography and morphology of the this compound composite. These methods reveal details about particle shape, size, and the degree of agglomeration.
Studies on cerium-tungsten-titanium mixed oxides have shown varied surface morphologies depending on the synthesis method and composition. For instance, catalysts synthesized via flame-spray pyrolysis consist of nanoparticles. acs.org In some preparations, the introduction of certain species can lead to the agglomeration of cerium and titanium particles. cambridge.org The morphology of these materials can also be engineered into specific structures, such as nanofibers, through techniques like electrospinning. dtu.dk These nanofibers have been observed to form non-woven membranes with a high degree of open and interconnected porosity. dtu.dk
The calcination temperature can also influence the morphology. For example, in one study, nanofibers of Ce-W-TiO2-δ were calcined at different temperatures (400, 500, and 600 °C), and their morphology was examined. dtu.dk Another study reported that the morphology of TiO2 could be changed from microspheres to ellipsoidal microspheres by adjusting the hydrothermal temperature. researchgate.net
| Material | Synthesis/Treatment | Observed Morphology | Reference |
| Ce-W-Ti Mixed Oxide | Introduction of Ce4+ and H2O2 | Agglomeration of partial Ce and Ti species | cambridge.org |
| Ce0.184W0.07Ti0.748O2-δ | Electrospinning and calcination (400, 500, 600 °C) | Nanofibers | dtu.dk |
| WO3/CeOx-TiO2 | Flame-spray synthesis | Nanoparticles | acs.org |
| Ce-W-TiO2 | Electrospinning | Highly porous, free-standing nanofibrous membranes | dtu.dk |
| CeO2-WO3/TiO2 | Hydrothermal method | Microspheres and ellipsoidal microspheres | researchgate.net |
Energy-dispersive X-ray spectroscopy (EDX or EDS) is often used in conjunction with SEM/FESEM to determine the elemental composition and distribution on the material's surface. ceriumlabs.com In many cerium-tungsten-titanium catalysts, EDX analysis confirms a homogeneous distribution of cerium, tungsten, titanium, and oxygen, which is considered an important factor for their catalytic activity. cambridge.orgmdpi.com However, some preparations might show a less uniform distribution with agglomerations of certain elements. cambridge.org
EDX has been instrumental in verifying the intended stoichiometry of synthesized materials. For example, in a study on Ce-W-TiO2-δ nanofibers, the molar ratio of Ti/Ce/W was found to be consistent with the initial precursor solution. dtu.dkdtu.dk The absence of unexpected peaks in EDX spectra indicates the purity of the synthesized films, with no additional impurities. ijettjournal.org
| Sample | Finding | Reference |
| Ce20W10Ti100Oz–Ce3+ | Homogeneous distribution of Ce, W, Ti, and O. | cambridge.org |
| Ce-W-TiO2-δ nanofibers | Molar ratio of Ti/Ce/W (1.0000/0.1822/0.0723) consistent with precursor solution. | dtu.dk |
| Spent W-Ce/TiO2 catalyst | Uniform distribution of Ti, W, and Ce. | mdpi.com |
| CeO2/WO3 hybrid thin films | Presence of Ce, W, and O atoms with no other recognizable peaks, indicating no additional impurities. | ijettjournal.org |
Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM)
TEM and HRTEM provide higher magnification images than SEM, allowing for detailed analysis of nanoparticle size, shape, and the crystalline structure of the material at the atomic level.
TEM analysis of cerium-tungsten-titanium materials often reveals nanoparticles with varying sizes and shapes. For instance, titanium-doped cerium oxide nanoparticles have been observed to be spherical, with sizes ranging from approximately 5 nm to 115 nm, and a mode diameter of 15-20 nm. nih.gov In other studies, the particle diameter of a Mn-Ce-V-WOx/TiO2 catalyst was found to be around 20 nm, similar to the TiO2 support. mdpi.com Some synthesis methods can produce nanocubes with sizes around 50 nm. utah.edu
The morphology can also be in the form of nanofibers, as seen in Ce-W-TiO2-δ catalysts prepared by electrospinning. dtu.dk The addition of cerium has been shown to inhibit the crystallization of TiO2, leading to an amorphous structure that is stable up to 500 °C. dtu.dk
| Material | Observed Particle Size/Shape | Reference |
| Titanium-doped cerium oxide | Spherical nanoparticles, ~5 nm to 115 nm in size, with a mode diameter of 15-20 nm. | nih.gov |
| Mn-Ce-V-WOx/TiO2 catalyst | Particles with a diameter of about 20 nm. | mdpi.com |
| W-Ce doped TiO2 | Nanocatalysts with a size of 16.7 nm. | scientific.net |
| CeTiO4 | Nanocubes with sizes of about 50 nm. | utah.edu |
HRTEM allows for the direct visualization of the crystalline lattice of the material. In studies of cerium-tungsten-titanium oxides, clear lattice fringes are often observed. cambridge.org For instance, a lattice fringe of 0.352 nm has been identified and attributed to the (101) plane of anatase TiO2. cambridge.orgmdpi.com Other observed lattice fringes include 0.312 nm, corresponding to the (111) plane of cubic CeO2. cambridge.org In some complex catalysts, multiple lattice fringes corresponding to different phases like anatase TiO2, CeO2, and MoO3 have been detected. aaqr.org
The analysis of these fringes confirms the presence and crystalline nature of the different oxide components within the composite material. cambridge.org The absence of distinct crystallites of cerium or tungsten in some analyses suggests that these species may be present in an amorphous phase or are highly dispersed on the titanium oxide support. cambridge.org
| Lattice Fringe (nm) | Corresponding Crystal Plane and Phase | Reference |
| 0.352 | Anatase TiO2 (101) | cambridge.orgmdpi.com |
| 0.312 | Cubic CeO2 (111) | cambridge.org |
| 0.252 | TiO2 (101) | cambridge.org |
| 0.238 | TiO2 (101) | cambridge.org |
| 0.32 | CeO2 (111) | aaqr.org |
| 0.31 | MoO3 (021) | aaqr.org |
As mentioned earlier, cerium-tungsten-titanium compounds can be fabricated into specific nanostructures. A notable example is the synthesis of amorphous Ce-W-TiOx nanofibers via electrospinning. dtu.dk These nanofibers have been shown to have unique morphological features that contribute to their catalytic performance. dtu.dk The addition of cerium can inhibit the crystallization of TiO2, resulting in an amorphous TiOx-based solid solution that is stable up to 500 °C. dtu.dk
Spectroscopic Investigations of Chemical Bonding and Local Structure
Spectroscopic methods are indispensable for probing the electronic and vibrational characteristics of Ce-W-Ti oxides, offering insights into their elemental makeup, the oxidation states of the constituent metals, and the nature of their chemical bonds.
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive technique used to determine the elemental composition and chemical states of the near-surface region of a material, typically within the top 20-50 Å. ceriumlabs.com This method involves irradiating a sample with X-rays and analyzing the kinetic energy of the emitted photoelectrons. ceriumlabs.comrsc.org
XPS survey scans of Ce-W-Ti oxide materials consistently confirm the presence of cerium (Ce), tungsten (W), titanium (Ti), and oxygen (O) as the primary surface constituents. mdpi.com The relative atomic concentrations of these elements on the catalyst surface can be quantified from the areas of their respective core-level peaks. For instance, in a study of a spent Ce-W-Ti catalyst, XPS analysis revealed the main component elements to be Ti, W, and Ce. mdpi.com Similarly, analysis of a Ce-doped WO3/TiO2 nanocomposite confirmed the presence of Ti, O, C, and Ce, with atomic percentages of 33%, 54%, 2%, and 11.0%, respectively. mdpi.com
The surface composition can be influenced by synthesis methods and subsequent treatments. For example, hydrochloric acid treatment of a Ce-Ti oxide catalyst was found to increase the surface concentration of reactive Ce atoms from 2.1% to 3.2%. aaqr.org It is important to note that the surface atomic ratios determined by XPS may differ from the nominal bulk composition, which can be indicative of elemental segregation or dispersion at the surface. unesp.br
Table 1: Representative Surface Elemental Composition of Ce-W-Ti Oxide Materials from XPS Analysis
| Sample Description | Ce (at%) | W (at%) | Ti (at%) | O (at%) | Reference |
| Spent Ce-W-Ti Catalyst | Present | Present | Present | Present | mdpi.com |
| 0.5CeT hybrid powder | 11.0 | - | 33.0 | 54.0 | mdpi.com |
| Ce-Ti oxide (untreated) | 2.1 | - | - | - | aaqr.org |
| Ce-Ti oxide (HCl treated) | 3.2 | - | - | - | aaqr.org |
XPS is particularly powerful for elucidating the oxidation states of the metallic components in the Ce-W-Ti system, which is crucial for understanding its catalytic and electronic properties.
Cerium (Ce): The Ce 3d spectrum is complex due to spin-orbit splitting and final-state effects, resulting in multiple peaks even for a single oxidation state. thermofisher.comchalcogen.ro The presence of both Ce³⁺ and Ce⁴⁺ states is a common feature in these materials. mdpi.comresearchgate.net The deconvoluted Ce 3d spectrum typically shows peaks corresponding to Ce³⁺ (at binding energies around 886.9 eV and 906.7 eV) and Ce⁴⁺ (at approximately 883.7 eV and 904.0 eV). mdpi.com A characteristic peak at about 917 eV is a clear indicator of the Ce(IV) state. thermofisher.com The ratio of Ce³⁺/Ce⁴⁺ on the surface is a critical parameter, as Ce³⁺ is often associated with oxygen vacancies and enhanced catalytic activity. acs.org
Titanium (Ti): Titanium in Ce-W-Ti oxides predominantly exists in the Ti⁴⁺ oxidation state. This is confirmed by the Ti 2p spectrum, which shows two characteristic peaks for Ti 2p₃/₂ and Ti 2p₁/₂. The binding energy for Ti 2p₃/₂ is typically observed around 458.2 eV to 459.1 eV, and for Ti 2p₁/₂ around 464.3 eV to 464.8 eV. mdpi.commdpi.com The spin-orbit splitting between these two peaks is approximately 5.7 eV, which is a hallmark of the Ti⁴⁺ state. mdpi.com
Tungsten (W): Tungsten is generally present in the W⁶⁺ oxidation state, existing as WO₃ or tungstate (B81510) species. mdpi.comcambridge.org The W 4f spectrum exhibits a doublet corresponding to W 4f₇/₂ and W 4f₅/₂. In a spent SCR catalyst, these peaks were observed at binding energies of 36.01 eV and 37.38 eV, respectively, confirming the +6 oxidation state. mdpi.com
Table 2: Typical Binding Energies for Different Chemical States in Ce-W-Ti Oxides
| Element | Core Level | Oxidation State | Binding Energy (eV) | Reference |
| Cerium | Ce 3d | Ce³⁺ | ~886.9, ~906.7 | mdpi.com |
| Ce⁴⁺ | ~883.7, ~904.0, ~917 | mdpi.comthermofisher.com | ||
| Titanium | Ti 2p₃/₂ | Ti⁴⁺ | 458.2 - 459.1 | mdpi.commdpi.com |
| Ti 2p₁/₂ | Ti⁴⁺ | 464.3 - 464.8 | mdpi.commdpi.com | |
| Tungsten | W 4f₇/₂ | W⁶⁺ | ~36.0 | mdpi.com |
| W 4f₅/₂ | W⁶⁺ | ~37.4 | mdpi.com |
Shifts in the binding energies of the core-level peaks can provide valuable information about the chemical environment and interactions between the different oxide components. researchgate.net A shift in binding energy (ΔBE) can arise from several factors, including changes in oxidation state, variations in the Fermi level, and alterations in the local Madelung potential. acs.orgacs.org
In Ce-W-Ti composites, interactions between the constituent oxides can lead to observable shifts. For instance, in Ce-doped TiO₂, the Ti 2p peaks were observed at higher binding energies compared to pure TiO₂, which was attributed to the lower electronegativity of Ce compared to Ti. mdpi.com These shifts can indicate strong interactions between the different metal oxide species, such as the formation of Ce-O-Ti or Ce-O-W linkages. acs.org Such interfacial interactions are crucial as they can modify the electronic properties and, consequently, the material's performance in applications like catalysis. acs.org For example, a shift to lower binding energies for W 4f peaks in a modified Ce-W-Ti catalyst was observed, suggesting a change in the electronic environment of the tungsten species. cambridge.org The analysis of these shifts helps to build a comprehensive picture of the charge transfer and electronic redistribution occurring at the interfaces within the composite material. rsc.org
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify functional groups and investigate the vibrational modes of molecules and crystal lattices. nih.govsci-hub.se In the context of Ce-W-Ti oxides, FTIR is primarily employed to probe the metal-oxygen bonds, providing insights into the material's structure and the presence of surface species. researchgate.netresearchgate.net
The FTIR spectra of metal oxides are typically characterized by absorption bands in the low-wavenumber region (below 1000 cm⁻¹), which correspond to the stretching and bending vibrations of metal-oxygen (M-O) bonds. nih.gov
Ti-O Bonds: The vibrations associated with the TiO₂ lattice are a prominent feature in the FTIR spectra of titanium-containing materials. These bands are generally found in the 400-700 cm⁻¹ range and are characteristic of the Ti-O-Ti linkages within the titania framework. nih.gov
Ce-O Bonds: The characteristic stretching vibration for the Ce-O bond in cerium oxide nanoparticles is typically observed at wavenumbers around 800 cm⁻¹. semanticscholar.org The presence of these bands in the spectra of Ce-W-Ti composites confirms the incorporation of cerium into the oxide matrix.
W-O Bonds: The vibrational modes of tungsten-oxygen bonds, particularly the stretching of W=O and vibrations within WO₆ octahedra, are also detectable by FTIR. These bands are often observed in the 600-1000 cm⁻¹ region. researchgate.net
The analysis of these characteristic M-O vibrational bands in the FTIR spectra of Ce-W-Ti materials confirms the formation of a mixed oxide system. researchgate.net The positions and intensities of these bands can be influenced by factors such as crystallinity, particle size, and the nature of the interactions between the different metal oxide components.
Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a important technique for identifying the functional groups present on the surface of the cerium-tungsten-titanium oxide material. In a synthesized W-Ce doped TiO2 nanocatalyst, characteristic peaks have been observed at 516 cm⁻¹ for TiO2, 1104 cm⁻¹ for Ti-O-Ce, and 1609 cm⁻¹ for a single bond W-O. researchgate.net These findings confirm the incorporation of cerium and tungsten into the titanium dioxide matrix. The presence of hydroxyl functional groups, often acting as Brønsted acid sites, can be enhanced by the addition of phosphotungstic acid and chitosan, which promotes the adsorption of ammonia (B1221849). mdpi.com
The interaction between the constituent oxides can be further elucidated by examining the vibrational modes. For instance, the stretching vibration mode of the metal-oxygen (M-O) bond supports the formation of the mixed metal oxides. ktu.lt In Ce-Ti mixed oxides modified with phosphotungstic acid, the presence of abundant Brønsted acid sites, attributed to hydroxyl groups, plays a crucial role in catalytic reactions. mdpi.com
Raman Spectroscopy
Raman spectroscopy is a powerful tool for probing the vibrational modes of the cerium-tungsten-titanium oxide system, providing insights into the crystalline structure and the nature of surface species.
Vibrational Modes of Constituent Oxides
The Raman spectra of CeO2-WO3/TiO2 catalysts exhibit distinct bands corresponding to the individual oxide components. researchgate.net For pure CeO2, a strong band appears around 465 cm⁻¹, which is attributed to the F2g Raman active mode of its cubic fluorite structure. researchgate.net In mixed oxides, this peak may shift, indicating interactions between the components. For instance, in TiO2-CeO2 mixtures, the anatase phase of TiO2 is characterized by bands at approximately 145 cm⁻¹, 445 cm⁻¹, and 612 cm⁻¹. nih.gov The presence and characteristics of these bands can reveal information about the crystallinity and phase composition of the material. nih.gov
Pure WO3 shows several characteristic Raman bands, including those at 270, 325, 712, and 806 cm⁻¹. nju.edu.cn In the composite material, the absence or shifting of these bands can indicate a high dispersion of tungsten oxide on the titania support. nju.edu.cn The interaction between tungsten and cerium species can also influence the vibrational modes.
Molecular Configuration of Surface Species (e.g., Oxo-Tungsten Species on Titania)
The molecular structure of tungsten oxide species dispersed on the titania support is highly dependent on factors like temperature and pH. researchgate.net At different calcination temperatures, the configuration of the oxo-W(VI) species on the TiO2 surface evolves. mdpi.com In-situ Raman spectroscopy has revealed a transformation from a Ti2OH···O–WO3 configuration at room temperature to a Ti–O–WO3 structure at 100 °C. researchgate.net Further heating leads to the formation of bisubstituted dioxo ((Ti–O)2–W(=O)2) and eventually trisubstituted mono-oxo ((Ti–O)3-W═O) species at higher temperatures. researchgate.netmdpi.com
The nature of the tungsten species can range from isolated monomeric and oligomeric WOₓ species to amorphous or crystalline WO3 nanoparticles, depending on the loading and preparation method. mdpi.com The interaction of these surface species with the titania support is crucial for the material's catalytic activity.
UV-Visible Diffuse Reflectance Spectroscopy (DRS)
UV-Visible Diffuse Reflectance Spectroscopy (DRS) is employed to investigate the optical properties of the cerium-tungsten-titanium oxide composite, providing information about light absorption and electronic band structure.
Optical Absorption Properties
The DRS spectra of CeO2-WO3/TiO2 materials reveal their ability to absorb light in the UV and visible regions. Pure TiO2 primarily absorbs in the UV region, while the incorporation of CeO2 and WO3 can shift the absorption edge to longer wavelengths (a redshift), enhancing visible light absorption. ktu.ltacs.org This redshift is indicative of a change in the electronic structure of the material due to the interaction between the different metal oxides. ktu.lt
The absorption characteristics are influenced by the concentration of the dopants. For instance, increasing the WO3 content in WO3/CeO2 nanocomposites leads to a shift in the absorption edge towards the visible region. acs.org Similarly, doping TiO2 with cerium can also induce a redshift. ktu.lt This enhanced absorption in the visible range is a desirable property for photocatalytic applications.
Band Gap Energy Determination
The band gap energy (Eg) of the semiconductor material can be determined from the DRS data using the Tauc plot method. The band gap of pure TiO2 is typically around 3.2 eV, while CeO2 has a band gap in the range of 2.6 to 3.4 eV, and WO3 has a narrower band gap of about 2.5-2.8 eV. acs.orgresearchgate.netsemanticscholar.org
The introduction of cerium and tungsten into the titania lattice generally leads to a decrease in the band gap energy of the composite material. ktu.ltmdpi.com For example, the band gap of TiO2 was found to decrease from 3.29 eV to 3.15 eV upon doping with cerium. ktu.lt In another study, the band gap of CeO2-doped TiO2 was reported to be as low as 2.75 eV. mdpi.com This narrowing of the band gap allows the material to be activated by visible light, which is advantageous for photocatalysis. The band gap values can be influenced by factors such as the preparation method and the concentration of the dopants. semanticscholar.org
Interactive Data Tables
Table 1: Raman Spectroscopy Data for Constituent Oxides
| Oxide | Raman Peak Position (cm⁻¹) | Vibrational Mode | Reference |
| CeO₂ | ~465 | F2g | researchgate.net |
| TiO₂ (Anatase) | ~145, 445, 612 | Eg, B1g, A1g+B1g | nih.gov |
| WO₃ | 270, 325, 712, 806 | W-O-W bending and stretching | nju.edu.cn |
Table 2: Band Gap Energies of Constituent and Composite Oxides
| Material | Band Gap Energy (eV) | Reference |
| TiO₂ | ~3.2 | semanticscholar.org |
| CeO₂ | 2.6 - 3.4 | semanticscholar.org |
| WO₃ | 2.5 - 2.8 | researchgate.net |
| Ce-doped TiO₂ | 2.75 - 3.15 | ktu.ltmdpi.com |
| WO₃/CeO₂ | Varies with WO₃ content | acs.org |
Electronic Structure and Redox Behavior
Valence State Dynamics of Cerium (Ce³⁺/Ce⁴⁺ Ratio)
The catalytic prowess of cerium-based materials is intrinsically linked to the facile cycling between its two stable oxidation states: Ce³⁺ and Ce⁴⁺. cambridge.orgacs.org This redox couple is central to the material's ability to store and release oxygen, a critical function in many catalytic processes. cambridge.orgcolab.ws
Influence on Electronic Properties and Activity
The ratio of Ce³⁺ to Ce⁴⁺ on the surface of the cerium-oxotungsten-titanium composite has a profound impact on its electronic properties and, consequently, its catalytic activity. acs.orgcardiff.ac.uk A higher proportion of Ce³⁺ is often associated with enhanced catalytic performance. acs.orgacs.org This is because the presence of Ce³⁺ can lead to the formation of oxygen vacancies to maintain charge balance, which are active sites for many reactions. researchgate.netd-nb.info The dynamic interplay between the Ce³⁺/Ce⁴⁺ redox pair facilitates electron transfer processes, which are crucial for catalytic cycles. mdpi.com Studies have shown that increasing the Ce³⁺ ratio in Mn/Ce/W/Ti catalysts enhances their selective catalytic reduction (SCR) activity. acs.orgacs.org The specific catalytic activities, such as superoxide (B77818) dismutase (SOD) mimetic activity, have been linked to a higher surface concentration of Ce³⁺, whereas catalase mimetic activity is associated with a higher presence of Ce⁴⁺. researchgate.net
Charge Balance Mechanisms and Oxygen Vacancy Formation
The creation of oxygen vacancies is a direct consequence of the valence state dynamics of cerium. researchgate.net When a Ce⁴⁺ ion is reduced to Ce³⁺, a charge imbalance is created in the crystal lattice. researchgate.net To compensate for this, an oxygen anion is often removed, resulting in the formation of an oxygen vacancy. researchgate.netd-nb.info This process is crucial for the material's oxygen storage capacity and its ability to participate in redox reactions. cambridge.orgresearchgate.net The presence of dopants can further influence this mechanism. For instance, doping with lower-valence cations can create oxygen vacancies to maintain charge neutrality. d-nb.info These vacancies act as sites for the adsorption and activation of reactant molecules, thereby playing a direct role in the catalytic process. researchgate.net The formation of these vacancies can be detected and quantified by techniques such as electron paramagnetic resonance (EPR), which can identify the unpaired electrons associated with Ti³⁺ ions that are formed adjacent to oxygen vacancies. rsc.orgmdpi.com
Electronic Band Structure and Charge Carrier Dynamics
The electronic band structure of the cerium-oxotungsten-titanium compound dictates how it interacts with light and how charge carriers (electrons and holes) behave within the material. These properties are particularly important for photocatalytic applications.
Modulation of Band Gap Energy
The band gap energy (Eg) is a critical parameter that determines the energy of light a semiconductor can absorb. In the cerium-oxotungsten-titanium system, the band gap can be modulated by altering its composition. The incorporation of cerium and tungsten into the titanium dioxide lattice can introduce new energy levels within the band gap, effectively narrowing it. researchgate.netresearchgate.net For instance, doping TiO₂ with cerium can lead to a redshift of the absorption edge to the visible region, which is attributed to the Ce 4f intermediate energy level inside the band gap of TiO₂. researchgate.net This allows the material to utilize a broader spectrum of light, enhancing its photocatalytic efficiency under visible light irradiation. colab.wsresearchgate.net Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed to predict and understand the changes in the electronic band structure upon doping. rsc.orgijcce.ac.ir
| Material | Method of Band Gap Modulation | Effect on Band Gap | Reference |
| Ce-doped TiO₂ | Doping with Cerium | Redshift of absorption edge to visible region | researchgate.net |
| Tantalum(V) Perovskites | Anion control (oxynitrides vs. oxides) | Narrower band gaps in oxynitrides | researchgate.net |
| Scandium-doped TiO₂ | Doping with Scandium | Generation of shallow acceptor levels | ijcce.ac.ir |
Orbital Hybridization and Chemical Bonding States
The electronic structure and the nature of chemical bonding in the cerium-oxotungsten-titanium compound are complex, arising from the interplay of the constituent elements' valence orbitals. The hybridization of these orbitals dictates the material's properties and is crucial for its applications, particularly in catalysis.
The electronic configurations of tungsten (W), cerium (Ce), and titanium (Ti) in the mixed oxide are key to understanding their chemical behavior. Spectroscopic techniques, particularly X-ray Photoelectron Spectroscopy (XPS), provide valuable insights into the oxidation states and bonding environments of these elements within the composite material.
Tungsten (W): In the cerium-oxotungsten-titanium system, tungsten primarily exists in its highest oxidation state, +6. The electronic configuration of a neutral tungsten atom is [Xe] 4f¹⁴ 5d⁴ 6s². In the +6 oxidation state, it loses all its 5d and 6s electrons, resulting in a [Xe] 4f¹⁴ configuration. XPS analysis of CeO₂-WO₃/TiO₂ catalysts confirms the presence of W⁶⁺. rsc.org The strong interaction between tungsten and the other components can influence the electronic environment, but the W⁶⁺ state remains dominant.
Cerium (Ce): Cerium is notable for its variable electronic structure and the accessibility of both +3 and +4 oxidation states. wikipedia.org The neutral cerium atom has an electron configuration of [Xe] 4f¹ 5d¹ 6s². wikipedia.org In compounds, it typically loses its 5d and 6s electrons, leading to either Ce³⁺ ([Xe] 4f¹) or Ce⁴⁺ ([Xe]) states. The presence of both Ce³⁺ and Ce⁴⁺ ions on the surface of CeO₂-based catalysts is crucial for their redox properties. nih.gov The ratio of Ce³⁺/Ce⁴⁺ can be influenced by interactions with tungsten and titanium. rsc.orgbohrium.com For instance, the incorporation of WO₃ into a CeO₂-TiO₂ catalyst has been shown to increase the proportion of Ce³⁺ species. rsc.org This is significant because the Ce³⁺/Ce⁴⁺ redox cycle is vital for many catalytic reactions. nih.gov The energy of the 4f electron is very close to the outer 5d and 6s electrons, allowing for this dual valency. wikipedia.org
Titanium (Ti): Titanium, a transition metal, has an electron configuration of [Ar] 3d² 4s². libretexts.org In the cerium-oxotungsten-titanium oxide, titanium is predominantly found in the +4 oxidation state (Ti⁴⁺), with an [Ar] configuration, having lost its 3d and 4s valence electrons. This is the most stable oxidation state for titanium in oxides. XPS spectra of CeO₂-WO₃/TiO₂ materials consistently show peaks corresponding to Ti⁴⁺. researchgate.net The d-orbitals of titanium can participate in hybridization with the p-orbitals of oxygen, forming the TiO₂ lattice which often serves as a support structure. aps.orgbohrium.comresearchgate.net
The following table summarizes the typical electronic configurations and oxidation states of W, Ce, and Ti in the cerium-oxotungsten-titanium compound based on research findings.
| Element | Neutral Atom Configuration | Common Oxidation State(s) in Compound | Ion Configuration in Compound |
| Tungsten (W) | [Xe] 4f¹⁴ 5d⁴ 6s² | +6 | [Xe] 4f¹⁴ |
| Cerium (Ce) | [Xe] 4f¹ 5d¹ 6s² | +3, +4 | [Xe] 4f¹ (Ce³⁺), [Xe] (Ce⁴⁺) |
| Titanium (Ti) | [Ar] 3d² 4s² | +4 | [Ar] |
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as a powerful quantum mechanical modeling method to investigate the electronic structure and properties of materials. For the cerium-oxotungsten-titanium system, DFT studies have been instrumental in elucidating its catalytic activity and stability.
DFT calculations are crucial for predicting the electronic properties that govern the catalytic performance of Ce-W-Ti oxides. These calculations have shown that the stability of different crystal facets of ceria (CeO₂) follows the order (100) < (110) < (111) based on their surface energies. nih.gov The unique electronic configuration of cerium ([Xe]4f¹5d¹6s²) allows for a variable electronic structure, which is fundamental to its catalytic applications. nih.gov The introduction of tungsten and titanium can modify these properties. For instance, doping CeO₂ with tetravalent atoms like titanium has been shown to significantly alter the optical response by shifting the absorption edge. chemrxiv.org
DFT+U, a method that corrects for the strong localization of f-electrons in cerium, has been effectively used to describe the electronic structure of both pure and doped ceria. chemrxiv.org This approach has been vital in understanding the electronic modifications induced by dopants like tungsten and titanium, which can enhance the catalytic activity.
The analysis of adsorption sites is critical for understanding catalytic reactions. DFT calculations have been employed to identify the preferred adsorption sites for reactant molecules on the surface of Ce-W-Ti catalysts. acs.org For example, in the selective catalytic reduction (SCR) of nitrogen oxides (NOx) with ammonia (B1221849) (NH₃), the adsorption of NH₃ on Lewis and Brønsted acid sites is a key step. DFT calculations have shown that doping CeO₂/TiO₂ with copper can create more acid sites, which are favorable for NH₃ adsorption and activation, thereby enhancing catalytic activity. d-nb.info The adsorption energies of NH₃ on these sites can be quantified, providing insight into the strength of the interaction. d-nb.info
Furthermore, the structural complexity of these composite materials leads to a diversity of adsorption sites, including multiple facets, step edges, and defects, which can affect the binding energies of adsorbates. acs.org The presence of oxygen vacancies, which can be created by the reduction of Ce⁴⁺ to Ce³⁺, also plays a crucial role in providing active sites for the adsorption and activation of reactants like NO. researchgate.netmdpi.com
The interfaces between the different oxide components (ceria, tungsten oxide, and titania) are often the location of enhanced catalytic activity. DFT studies help in understanding the interactions at these interfaces. In composite materials, the cross-dissolution of cations at the phase interfaces can lead to the modification of the initial phases. researchgate.net
Theoretical simulations have demonstrated that the inherent interactions between cerium, tungsten, and titanium species can accelerate the efficiency of catalytic reactions by improving electron transfer on the surface. researchgate.net The presence of amorphous W-O-Ce and Ce-O-Ti bonding structures on the surface, facilitated by high dispersion of the metal species, is a direct result of these interfacial interactions. researchgate.net These interactions can also influence the segregation of elements at the surface, which in turn affects the availability of active sites.
DFT calculations provide a means to investigate reaction mechanisms at an atomic level of detail. semanticscholar.orgacs.org For the Ce-W-Ti system, DFT has been used to explore the pathways of catalytic reactions such as the SCR of NOx. acs.org These studies can determine the energy barriers for different reaction steps, helping to identify the rate-determining step and the most favorable reaction mechanism.
For instance, in the NH₃-SCR reaction, both the Langmuir-Hinshelwood and Eley-Rideal mechanisms have been investigated. DFT studies have suggested that the Langmuir-Hinshelwood mechanism, where both reactants are adsorbed on the catalyst surface, can be thermodynamically more feasible on certain Ce-W-Ti catalyst formulations. researchgate.net By modeling the adsorption of reactants, the formation of intermediates, and the desorption of products, DFT provides a comprehensive picture of the catalytic cycle. acs.org
Thermodynamic Modeling and Phase Equilibria
Thermodynamic modeling is essential for predicting the stable phases and their equilibrium relationships in multicomponent systems under various conditions.
E-pH diagrams, also known as Pourbaix diagrams, are a graphical representation of the stable electrochemical phases of a system in an aqueous environment. These diagrams are crucial for understanding the behavior of the Ce-W-Ti system in processes like leaching and corrosion.
E-pH diagrams for the individual Ce-H₂O and W-H₂O systems have been calculated using thermodynamic data and software. mdpi.com For the Ce-H₂O system, the diagrams show the stability regions of different cerium species (e.g., Ce³⁺, CeO₂, Ce(OH)₃) as a function of potential and pH at various temperatures. mdpi.comresearchgate.net For example, at 25 °C, Ce³⁺ is the stable soluble species in acidic conditions, while CeO₂ is stable in a wide range of pH and potential values. mdpi.com As the temperature increases, the stability region for Ce³⁺ shifts, indicating that higher acidity is required to keep cerium in its soluble form. mdpi.com
Simulating E-pH diagrams for multicomponent systems like Ce-W-Ti is more complex but can be achieved by superimposing the diagrams of the individual elements or by using first-principles DFT calculations to determine the free energies of the various solid and aqueous species. jku.at These diagrams provide valuable information for processes such as the selective leaching of metals from spent catalysts. mdpi.com
Prediction of Phase Formation and Stability Regions
The prediction of phase formation and stability in complex oxides is crucial for understanding their properties and performance. Theoretical approaches, particularly those based on first-principles calculations like Density Functional Theory (DFT), are instrumental in determining the thermodynamic viability of different crystal structures and compositions.
In the Ce-W-Ti-O system, computational studies have revealed a complex phase landscape. For instance, in flame-spray synthesized WO₃/CeOₓ-TiO₂, a combination of phases including rutile TiO₂, brannerite (CeTi₂O₆), cubic CeO₂, and a minor fraction of anatase TiO₂ have been identified. acs.org These crystalline phases coexist with significant amorphous mixed Ce-Ti phase components. acs.org The stability of these phases is governed by the interplay of composition, temperature, and synthesis conditions.
The enthalpy of mixing is a key parameter calculated via DFT to predict phase stability at 0 K. mdpi.com A positive enthalpy of mixing suggests a tendency for elements to segregate, while negative values indicate a preference for the formation of intermetallic or complex oxide phases. mdpi.com For example, in the related W-Cr-Ti system, most Cr-Ti and Ti-W binary structures exhibit negative enthalpies of mixing, promoting phase formation, whereas the Cr-W system shows positive values, indicating a tendency toward segregation. mdpi.com
Machine learning models, trained on data from first-principles calculations, are also emerging as a powerful tool for predicting phase formation in multi-element systems. acs.org These models can use features derived from the properties of binary pairs within the larger system (e.g., formation energy, atomic volume) to predict the stability of single-phase solid solutions versus multi-phase structures. acs.org Criteria such as size disorder and configurational entropy are often used to predict the formation of stable single-phase high-entropy oxides. mdpi.com
Table 1: Predicted and Observed Phases in Ce-W-Ti-O and Related Systems
| System | Predicted/Observed Phases | Computational Method | Reference |
|---|---|---|---|
| WO₃/CeOₓ-TiO₂ | Rutile TiO₂, Anatase TiO₂, Cubic CeO₂, Brannerite (CeTi₂O₆), Amorphous Ce-Ti-O | HR-TEM, XRD | acs.org |
| W-Cr-Ti | BCC solid solution, potential for intermetallic formation (negative Hₘᵢₓ for Cr-Ti, Ti-W) | DFT, Cluster Expansion | mdpi.com |
| Ce-Fe-Ti | ThMn₁₂-type structure (target), Laves phases (competing) | Ab initio free-energy calculations | aps.org |
This table is interactive and can be sorted by column.
Interfacial Phase Diagrams and Complexion Stability
Interfaces and grain boundaries significantly influence the properties of polycrystalline materials. In the cerium-oxotungsten-titanium system, the interactions between the different oxide components create complex interfaces. Computational models are used to understand the thermodynamics of these interfaces and predict the formation of interfacial "phases," also known as complexions. ucsd.edu
In flame-made WO₃/CeOₓ-TiO₂ catalysts, a unique morphology is observed where amorphous WO₃ clusters homogeneously cover nanoparticles composed of titania and ceria phases. acs.org This arrangement creates short-range Ce-O-Ti and Ce-O-W interactions, which are crucial for the material's catalytic activity. acs.org The high surface concentration of Ce³⁺, stabilized by these interactions, is a key feature of the interfacial structure. acs.org
A thermodynamic framework can be used to predict the stability of intergranular films and complexions in multicomponent systems. ucsd.edu This approach extends bulk phase diagrams to interfaces, considering factors like impurity segregation and structural disorder at the grain boundary. ucsd.edu While direct interfacial phase diagrams for the Ce-W-Ti-O system are not widely published, the principles from related alloy systems can be applied. For example, in the Ti-B-N system, thermodynamic analysis predicts the formation of specific transitional layers (e.g., TiN, TiB₂, TiB) at the interface, which are critical for the joint's properties. researchgate.net The formation sequence of these interfacial compounds is determined by both thermodynamic stability and the diffusion kinetics of the constituent atoms. researchgate.net
Grain Boundary Thermodynamics in Multi-element Systems
The thermodynamics of grain boundaries (GBs) in multi-element systems are complex, involving the segregation of constituent elements to the boundary, which can alter its energy, structure, and properties. Theoretical models are essential for understanding these phenomena.
A common approach is to model the grain boundary as a distinct thermodynamic entity, separate from the bulk crystal. researchgate.net The Gibbs free energy of the grain boundary can be described by a functional that includes terms for the local atomic density and concentration fields. researchgate.net This allows for the computation of GB segregation isotherms and phase diagrams based on available bulk thermodynamic data. researchgate.net
The Langmuir-McLean segregation isotherm is frequently used to describe the equilibrium segregation of solutes to interfaces, governed by the standard Gibbs energy of segregation. researchgate.netmdpi.com This energy term can be further broken down into enthalpic and entropic contributions, which are influenced by factors such as the solid solubility of the segregating element and solute-solute interactions. mdpi.com First-principles calculations can be used to determine these thermodynamic quantities for specific elements and grain boundary structures. diva-portal.org For instance, the segregation of elements like phosphorus, silicon, and carbon to grain boundaries in iron shows a distinct dependence on the grain boundary's misorientation angle. mdpi.com These computational approaches provide a pathway to design material microstructures by controlling grain boundary chemistry in complex systems like Ce-W-Ti oxides. researchgate.net
Monte Carlo Simulations
Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In materials science, they are particularly useful for modeling phenomena that are governed by statistical mechanics, such as phase transitions, atomic ordering, and defect configurations. mdpi.comuj.edu.pl
In the context of the cerium-oxotungsten-titanium system and its analogues, MC simulations are often combined with first-principles methods like DFT. mdpi.com DFT provides accurate energy parameters for atomic interactions, which are then used as input for MC simulations that can explore larger system sizes and longer timescales than are accessible with DFT alone. mdpi.com This hybrid approach has been successfully used to investigate phase stability and short-range ordering in complex W-based alloys. mdpi.com
Configurational Free Energy Calculations
Calculating the configurational free energy is essential for determining the thermodynamic stability of different atomic arrangements in an alloy or mixed oxide. arxiv.org This term accounts for the entropy arising from the various ways atoms can be distributed on a crystal lattice. Direct calculation is challenging, and MC simulations are a primary tool for this purpose. arxiv.org
Thermodynamic integration is a method where the free energy difference between a state of interest and a known reference state is calculated by integrating along a thermodynamic path. peerj.com MC simulations are used to sample the configurational space at various points along this path. peerj.com More advanced techniques, such as combining reverse Monte Carlo (RMC) methods with artificial neural network (ANN) models, have been shown to provide accurate estimates of configurational free energy with significantly reduced computational cost compared to traditional MC simulations. arxiv.org Automated workflows for free energy calculations are being developed to handle single and multicomponent systems, although they may not always evaluate the full configurational entropy. aps.orgfu-berlin.de These methods are crucial for constructing accurate phase diagrams and predicting phase stability as a function of temperature and composition. fu-berlin.de
Table 2: Methods for Configurational Free Energy Calculation
| Method | Description | Key Features | Reference |
|---|---|---|---|
| Thermodynamic Integration (TI) | Numerical integration of ensemble-averaged energy derivatives along a path connecting a reference state to the target state. | Widely used; requires simulations at multiple intermediate states. | peerj.com |
| Free Energy Perturbation (FEP) | Calculates free energy difference between two states by sampling one state and evaluating the energy difference. | Efficient for small perturbations; uses alchemical (non-physical) intermediate states for larger changes. | frontiersin.org |
| Reverse Monte Carlo (RMC) + ANN | An Artificial Neural Network (ANN) is trained on data from RMC simulations to predict configurational free energy. | Bypasses the need for extensive MC simulations, offering high computational efficiency. | arxiv.org |
This table is interactive and can be sorted by column.
Prediction of Atomic Ordering and Defects
MC simulations are highly effective for predicting the arrangement of atoms and the formation of defects within a crystal lattice. By using an energy model, often derived from DFT, MC simulations can explore different atomic configurations and identify those that are energetically favorable at a given temperature.
For example, in the W-Cr-Y ternary alloy system, a model analogous to Ce-W-Ti, MC simulations combined with a cluster expansion model predicted a shift in the short-range order between Cr and W atoms as a function of temperature due to the addition of Y. mdpi.com These simulations also revealed a strong tendency for Y atoms to form clusters, even at high temperatures. mdpi.com This type of simulation can predict order-disorder transition temperatures and understand how different alloying elements influence the atomic structure. mdpi.com
Similarly, MC simulations can be used to study defect chemistry. The formation of oxygen vacancies and the associated localization of electrons (e.g., the reduction of Ce⁴⁺ to Ce³⁺) are critical to the functionality of ceria-based materials. nih.gov While often studied directly with DFT or specialized potential models, MC methods can simulate the statistical distribution of these defects over a larger lattice, providing insights into defect clustering and ordering, which can be difficult to capture with other methods. nih.gov For instance, kinetic Monte Carlo (kMC) simulations can unravel the synergistic effects between different components of a catalyst by modeling the dynamic processes of adsorption, diffusion, and reaction on the material's surface. osti.gov
Catalytic Applications and Reaction Mechanisms
Selective Catalytic Reduction (SCR) of Nitrogen Oxides with Ammonia (B1221849)
The Cerium-Tungsten-Titanium oxide (Ce-W-Ti oxide) catalyst has emerged as a promising alternative to conventional vanadium-based catalysts for the selective catalytic reduction (SCR) of nitrogen oxides (NOx) with ammonia (NH₃). researchgate.netnih.gov This technology is critical for mitigating NOx emissions from stationary sources and diesel engines. The Ce-W-Ti oxide system demonstrates high efficiency, a broad operating temperature window, and improved resistance to deactivation. scientific.netfrontiersin.orgmdpi.com
The catalytic performance of Ce-W-Ti oxide catalysts is significantly influenced by their composition and preparation method. Research indicates that these catalysts can achieve over 90% NOx conversion across a wide temperature range, typically from 200°C to 500°C. nih.govscientific.netacs.org For instance, a catalyst with a specific molar ratio, Ce₀.₂W₀.₂Ti, has been shown to maintain over 90% NO removal and 100% N₂ selectivity between 250°C and 400°C at a high gas hourly space velocity (GHSV) of 120,000 mL·g⁻¹·h⁻¹. scientific.net
Optimization of the catalyst's composition is key to its performance. The molar ratio of cerium to tungsten, in particular, affects the catalyst's acidity and surface properties. scientific.net Studies have shown that a balanced composition enhances the dispersion of active species and increases the specific surface area, which are crucial factors for high catalytic activity. scientific.netresearchgate.net The method of synthesis, such as sol-gel or solution combustion methods, also plays a vital role in determining the catalyst's final structural and chemical properties, thereby influencing its efficiency. scientific.netresearchgate.net
| Catalyst Composition | Temperature Range for >90% NOx Conversion (°C) | Gas Hourly Space Velocity (GHSV) (h⁻¹) | Key Findings |
|---|---|---|---|
| Ce₀.₂W₀.₂Ti | 250 - 400 | 120,000 | Showed the best activity among a series of Ce-W-Ti catalysts, attributed to a larger specific surface area and enhanced acidity. scientific.net |
| Ce₂₀W₁₀Ti₁₀₀O₂ | 225 - 500 | 1,200,000 | Exhibited high activity within an excellent temperature window under extremely high GHSV. frontiersin.org |
| WO₃–CeO₂–TiO₂ (Sol-Gel) | 200 - 480 | 30,000 | Demonstrated high activity in a broad temperature range, sensitive to O₂ content at low temperatures. researchgate.net |
| 10% CeO₂–6% WO₃/TiO₂ | 200 - 500 | Not Specified | Addition of WO₃ greatly enhanced the activity of the CeO₂/TiO₂ catalyst. nih.govacs.org |
The NH₃-SCR reaction over Ce-W-Ti oxide catalysts is understood to proceed through two primary mechanisms: the Langmuir-Hinshelwood (L-H) and the Eley-Rideal (E-R) mechanisms. The dominant pathway is highly dependent on the reaction temperature and the specific catalyst formulation. nih.govacs.org
In the Langmuir-Hinshelwood mechanism , both reactants (NH₃ and NO) are adsorbed onto the catalyst surface before reacting. This mechanism is typically observed at lower temperatures (below 200°C). frontiersin.orgacs.org Ammonia adsorbs onto acid sites, while NO adsorbs and is oxidized to form nitrite (B80452) or nitrate (B79036) species. These adsorbed species then react to produce nitrogen (N₂) and water (H₂O).
In the Eley-Rideal mechanism , only one of the reactants is adsorbed on the catalyst surface, while the other reacts directly from the gas phase. For the Ce-W-Ti system, this typically involves the reaction between adsorbed NH₃ species and gaseous or weakly adsorbed NO. frontiersin.orgacs.org This pathway is favored at higher temperatures (above 200°C). nih.govacs.org In situ studies have confirmed that the reaction over CeO₂-WO₃/TiO₂ catalysts primarily follows the E-R mechanism in the temperature range of 150-350°C. acs.org Some studies suggest that both mechanisms can co-exist, with NH₃ species bonded to both Brønsted and Lewis acid sites participating in the reaction with gaseous or adsorbed NOx. frontiersin.org
The surface acidity of the Ce-W-Ti oxide catalyst is paramount for the NH₃-SCR reaction, as the adsorption and activation of ammonia are the initial and crucial steps. The catalyst surface possesses both Lewis and Brønsted acid sites, which play distinct but complementary roles. researchgate.net
Lewis acid sites are electron-pair acceptors, primarily associated with the cerium (Ce⁴⁺) and titanium (Ti⁴⁺) cations on the catalyst surface. nih.govresearchgate.net They are responsible for adsorbing NH₃ through coordination bonds, forming coordinated NH₃ species. acs.org
Brønsted acid sites are proton donors, and their presence is significantly enhanced by the incorporation of tungsten oxide. nih.govresearchgate.net Tungsten species generate surface hydroxyl groups that can donate protons, leading to the adsorption of NH₃ as ammonium (B1175870) ions (NH₄⁺).
The total acidity and the ratio of Brønsted to Lewis sites are critical for catalytic activity. researchgate.netscientific.net An increased number of acid sites enhances the capacity for NH₃ adsorption, which is favorable for NO conversion. scientific.net The addition of tungsten to Ce-Ti oxides not only increases the total number of acid sites but also converts some Lewis acid sites into Brønsted acid sites, which are highly active in the SCR reaction. nih.govacs.org The synergistic interaction between these two types of acid sites facilitates the activation of ammonia, making it readily available to react with NOx. frontiersin.orgresearchgate.net
The exceptional performance of the ternary Ce-W-Ti oxide catalyst stems from the strong synergistic interactions among its components. scientific.netfrontiersin.org This synergy enhances several key properties that are beneficial for the NH₃-SCR reaction.
Increased Surface Acidity : As previously discussed, tungsten oxide significantly increases the number and strength of Brønsted acid sites, while ceria provides Lewis acid sites. researchgate.net This combined acidity promotes efficient ammonia adsorption and activation. scientific.net
Improved Structural and Textural Properties : The interaction between the oxides leads to a higher specific surface area and better dispersion of the active components. scientific.netresearchgate.net This prevents the agglomeration of particles and exposes more active sites for the reaction.
Promotion of Surface Oxygen : The presence of cerium increases the amount of surface-adsorbed oxygen and oxygen vacancies, which are highly reactive and play a crucial role in the oxidation steps of the catalytic cycle. researchgate.netscientific.netfrontiersin.org
These synergistic effects result in a catalyst that is more active, stable, and efficient over a broader range of operating conditions compared to its individual components. scientific.netresearchgate.net
In situ Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) is a powerful technique used to investigate the reaction mechanism of the NH₃-SCR process on the surface of Ce-W-Ti oxide catalysts under real-time conditions. nih.govacs.org These studies provide molecular-level insights into the adsorbed species, reaction intermediates, and the roles of different active sites.
DRIFTS studies have successfully identified the types of adsorbed ammonia species on the catalyst surface. Bands corresponding to NH₃ coordinated to Lewis acid sites and NH₄⁺ ions bonded to Brønsted acid sites are clearly distinguishable. nih.govacs.org By monitoring the intensity of these bands upon the introduction of NO and O₂, researchers can determine which species are more reactive. acs.org
Photocatalysis
The composite of cerium, tungsten, and titanium oxides also demonstrates significant potential as a photocatalyst for environmental remediation, particularly for the degradation of organic pollutants in water. researchgate.netscientific.net The photocatalytic activity of this material is primarily based on the semiconductor properties of titanium dioxide (TiO₂), which are enhanced by the co-doping with cerium and tungsten.
Pure TiO₂ is a widely used photocatalyst, but its efficiency is limited by its wide band gap, which restricts its activation to the UV portion of the light spectrum, and the rapid recombination of photo-generated electron-hole pairs. researchgate.netmdpi.com Doping TiO₂ with cerium and tungsten addresses these limitations. The incorporation of these elements creates defects and new energy levels within the TiO₂ band structure. This modification can lead to a redshift in the absorption spectrum, allowing the catalyst to be activated by visible light, which constitutes a larger portion of the solar spectrum. wpmucdn.com
The primary mechanism involves the generation of electron-hole pairs upon light irradiation. The dopant ions (Ce³⁺/Ce⁴⁺ and W⁶⁺) can act as traps for these charge carriers, effectively separating the electrons and holes and prolonging their lifespan. researchgate.net This enhanced charge separation increases the quantum efficiency of the photocatalytic process. The separated electrons and holes migrate to the catalyst surface, where they react with water and oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻), which are responsible for the oxidative degradation of organic pollutants. frontiersin.org
Studies have shown that a W-Ce co-doped TiO₂ nanocatalyst can achieve 99.1% degradation of the herbicide atrazine (B1667683) under UV light irradiation. researchgate.netscientific.net This high efficiency is attributed to the synergistic effect of the dopants, which increases the number of active sites and improves the separation of photo-induced electrons and holes. researchgate.netfrontiersin.org
| Catalyst System | Target Pollutant | Light Source | Degradation Efficiency (%) | Time (minutes) | Key Finding |
|---|---|---|---|---|---|
| W-Ce co-doped TiO₂ | Atrazine | UV Light | 99.1 | 120 | Doping with W and Ce significantly increased degradation efficiency by trapping photo-generated electrons. researchgate.netscientific.net |
| W-Ce co-doped TiO₂ | Atrazine | Visible Light (no UV) | 46.5 | 120 | Demonstrates some activity even without UV irradiation, indicating a response to visible light. researchgate.netscientific.net |
| Ce-doped TiO₂ | Methylene Blue | Visible Light | 93 | 180 | Low concentrations of Ce doping provided extremely high decomposition rates under visible light. worldscientific.com |
| Fibrous Ti/Ce Oxides (5% Ce) | Rhodamine B | UV Light | >95% | ~15 | Ce doping improved UV light absorption and the presence of Ce³⁺/Ce⁴⁺ pairs intensified photocatalytic activity. nih.gov |
Generation of Active Species (e.g., hydroxyl radicals, superoxide)
The catalytic prowess of the cerium-tungsten-titanium oxide system is fundamentally linked to its ability to generate highly reactive species. The presence of cerium, which readily cycles between Ce³⁺ and Ce⁴⁺ oxidation states, is crucial for the formation of oxygen vacancies. d-nb.info The addition of tungsten actively promotes the reduction of Ce⁴⁺ to Ce³⁺, thereby increasing the concentration of these vacancies. d-nb.infoscientific.net These oxygen vacancies act as active sites and facilitate the generation of reactive oxygen species.
In photocatalytic and oxidative processes, the catalyst facilitates the production of potent oxidizing agents. Under irradiation, photo-generated holes (h⁺) and electrons (e⁻) react with water and oxygen to produce hydroxyl radicals (•HO) and superoxide radicals (O₂•⁻), respectively. researchgate.net Specifically, in oxidative desulfurization reactions using hydrogen peroxide as an oxidant, the mechanism has been found to involve hydroxyl radicals (HO•). researchgate.net
Electron-Hole Transfer Facilitation
A key factor in any efficient photocatalyst is the effective separation of photogenerated electron-hole pairs, which minimizes their recombination rate. mdpi.com In the Ce-W-TiO₂ system, cerium doping plays a vital role by creating electron-trapping centers within the titanium dioxide lattice. nih.gov This trapping mechanism improves the separation efficiency of electrons and holes, making them more available to participate in redox reactions. nih.gov
Furthermore, the interface between the different oxide components can lead to the formation of heterojunctions. In cerium oxide-tungsten oxide core-shell structures, these heterojunctions provide an "electronic sensitization" effect, further enhancing charge separation and transfer at the catalyst's surface. mdpi.comnih.gov
Efficiency Enhancement under Various Light Spectra (UV, Visible)
The cerium-tungsten-titanium oxide catalyst demonstrates notable efficiency under different light conditions. The incorporation of cerium into the titanium dioxide lattice can extend the material's light absorption range into the visible spectrum, up to 500 nm, whereas pure TiO₂ shows no significant response in this region. nih.gov
Research on W-Ce co-doped TiO₂ nanocatalysts for the degradation of atrazine herbicide highlights its photoactivity under both UV and visible light. While a significant level of degradation occurs under visible light alone, the efficiency is dramatically increased upon exposure to UV irradiation, achieving near-complete removal of the pollutant. scientific.net
Table 1: Photocatalytic Degradation of Atrazine Herbicide by W-Ce co-doped TiO₂
| Light Condition | Degradation Efficiency | Time |
|---|---|---|
| Visible Light (No UV) | 46.5% | 120 minutes |
| UV Light Irradiation | 99.1% | 120 minutes |
Data sourced from scientific studies on atrazine degradation. scientific.net
Kinetic Modeling of Photocatalytic Reactions
For many organic pollutants, the degradation process follows pseudo-first-order kinetics, where the reaction rate appears to be dependent only on the concentration of the pollutant. nih.govnih.gov The L-H model provides a framework to understand how reaction rates are influenced by initial reactant concentrations and the catalyst's surface properties, confirming that in many cases, the surface reaction is the rate-limiting step. science.gov
Oxidative Desulfurization
The CeO₂–WOx–TiO₂ catalyst has proven to be highly effective in the oxidative desulfurization (ODS) of fuel oil, a critical process for producing cleaner fuels. researchgate.net This application leverages the catalyst's ability to activate an oxidizing agent to convert sulfur-containing compounds into products that are more easily removed.
Catalytic Activity and Mechanism under Oxidizing Conditions
In the presence of hydrogen peroxide (H₂O₂) as an oxidizing agent, the cerium-tungsten-titanium catalyst exhibits exceptional activity. It can achieve complete conversion of refractory sulfur compounds like dibenzothiophene (B1670422) (DBT) under relatively mild conditions. researchgate.net The mechanism for this ODS reaction is understood to proceed via the generation of hydroxyl radicals (HO•). researchgate.net The catalyst facilitates the decomposition of H₂O₂ to form these highly reactive radicals, which then attack the sulfur compounds, oxidizing them to sulfones. This process is advantageous as it operates at lower temperatures and pressures compared to traditional hydrodesulfurization. researchgate.net
Table 2: Oxidative Desulfurization of Dibenzothiophene (DBT)
| Catalyst | Oxidant | Temperature | Time | DBT Conversion |
|---|---|---|---|---|
| CeO₂–WOx–TiO₂ | H₂O₂ | 60 °C | 30 minutes | 100% |
Data from a study on desulfurization of fuel oil. researchgate.net
Electrochemical Catalysis and Sensing
The unique electronic properties of the cerium-tungsten-titanium oxide composite also lend themselves to electrochemical applications, including catalysis and the development of chemical sensors.
For electrochemical catalysis, porous oxide coatings containing cerium on titanium have been used for the oxidation of carbon monoxide (CO). nih.gov The high surface area and the redox capabilities of cerium contribute to its catalytic activity in converting CO to CO₂. nih.gov
In the realm of electrochemical sensing, materials based on this composite have shown significant promise. Tungsten-based electrodes coated with a mixture of tungsten and cerium oxides have been successfully developed for use as pH sensors. d-nb.inforesearchgate.net The unique ability of cerium to switch between Ce³⁺ and Ce⁴⁺ oxidation states allows it to act as an oxygen storage center, enhancing the sensor's performance. d-nb.info These sensors exhibit a linear relationship between open circuit potential and pH, with the cerium-containing electrode showing the highest sensitivity and lowest hysteresis. d-nb.inforesearchgate.net Furthermore, cerium oxide-tungsten oxide core-shell nanowires have been synthesized for use in gas sensors, demonstrating enhanced sensitivity to acetone, which is attributed to the formation of heterojunctions at the material interface. mdpi.comnih.gov
Table 3: Performance of Tungsten-Based pH Sensors
| Electrode Composition | Sensitivity (mV pH⁻¹) |
|---|---|
| Native Tungsten Oxide | 44.9 |
| WO₃ Coating | 40.8 |
| WO₃ with CeO₂ and Ce₂O₃ | 46.9 |
Data from a comparative study of pH sensing electrodes. d-nb.info
Electrocatalytic Properties of Cerium;Oxotungsten;Titanium Nanostructures
The electrocatalytic performance of nanostructures containing cerium, tungsten, and titanium oxides is intrinsically linked to the synergistic effects between these components. The catalytic activity is largely governed by the redox properties of cerium, which can readily cycle between Ce³⁺ and Ce⁴⁺ oxidation states. nih.gov This redox couple facilitates electron transfer processes crucial for electrocatalysis. The presence of tungsten can promote the reduction of Ce⁴⁺ to Ce³⁺, leading to the formation of oxygen vacancies. rsc.org These vacancies are critical active sites that can enhance catalytic reactions.
In amorphous Ce₀.₁₈₄W₀.₀₇Ti₀.₇₄₈O₂-δ nanofibers, for instance, superior catalytic activity for NOₓ conversion at temperatures below 300 °C has been observed compared to crystalline anatase TiO₂ nanofibers. rsc.org This enhanced performance is attributed to a higher specific surface area, a larger number of oxygen vacancies, and a higher ratio of Ce³⁺ to Ce⁴⁺. rsc.org The unique nanofibrous morphology also contributes to the improved catalytic performance. rsc.org While these findings are for selective catalytic reduction, the underlying principles—high surface area, abundant oxygen vacancies, and efficient redox cycling—are fundamental to designing effective electrocatalysts. The decrease in the size of cerium oxide nanoparticles (CeNPs) to the nanoscale leads to the formation of more oxygen vacancies, which plays a vital role in determining the reactivity and electrical properties of the material. nih.gov
The table below summarizes key properties of a specific cerium-tungsten-titanium oxide nanofiber catalyst and its performance.
| Catalyst Composition | Morphology | Key Properties | Application | Performance Highlight |
| Ce₀.₁₈₄W₀.₀₇Ti₀.₇₄₈O₂-δ | Amorphous Nanofibers | High specific surface area, increased oxygen vacancies, high Ce³⁺/Ce⁴⁺ ratio | Selective Catalytic Reduction (SCR) of NOₓ | Superior NOₓ conversion at <300°C compared to crystalline TiO₂ rsc.org |
Electron Transfer Kinetics in Electrochemical Systems
The efficiency of electrochemical reactions involving this compound is highly dependent on the rate of electron transfer at the electrode-electrolyte interface. The kinetics of electron transfer can be influenced by numerous factors, including the composition of the catalyst, the properties of the oxide film, and the surrounding environment. rsc.orgresearchgate.net
Studies on oxide films on titanium-based materials show that electron-transfer kinetics are strongly dependent on the redox potential of the mediator relative to the energetic position of the oxide's bandgap. researchgate.net The oxide layer, which is not a perfect insulator, possesses n-type semiconductor properties that influence its electrochemical behavior. researchgate.net The heterogeneous composition of the oxide film on alloy surfaces can lead to spatially resolved differences in electrochemical activity. researchgate.net
Furthermore, the solvent can play a critical role in modulating electron transfer rates. Research on titanium-doped polyoxovanadate-alkoxide clusters has shown that solvent mixtures can significantly enhance the kinetics. For example, a 1:4 v/v mixture of propylene (B89431) carbonate and acetonitrile (B52724) was found to increase the rate of electron transfer for one-electron oxidation threefold and for one-electron reduction twofold compared to pure acetonitrile. rsc.org This behavior is attributed to solvent-solvent interactions that lead to deviations from ideal solution behavior. rsc.org These findings suggest that tuning the solvent composition is a viable strategy for optimizing the electron transfer kinetics in systems utilizing this compound catalysts.
Support Material Functionality in Heterogeneous Catalysis
Role of Titania Phases (Anatase, Rutile) as Catalyst Supports
In heterogeneous catalysts, the support material is not merely an inert carrier but an active component that can significantly influence catalytic performance. For the this compound system, the crystalline phase of the titania (TiO₂) support—primarily anatase or rutile—is of critical importance. Anatase and rutile are different polymorphs of TiO₂, with rutile being the thermodynamically stable phase at room temperature and atmospheric pressure, while anatase is often kinetically stabilized. nih.gov The transformation from anatase to rutile typically occurs at temperatures around 600 °C, although this can vary between 400–1200 °C depending on factors like crystallite size and impurities. nih.gov
The choice of titania phase can directly impact the structure and activity of the supported catalyst. In a study of manganese oxide supported on anatase and rutile for the selective catalytic reduction (SCR) of NO, it was shown that the support phase greatly influenced the catalyst's properties. nih.gov For rutile-supported catalysts, increasing the loading of manganese oxide enhanced the reducibility of the dispersed species and the reaction rate constant up to an optimal loading. nih.gov Beyond this point, the formation of amorphous manganese oxide multilayers reduced the surface exposure of active species, causing a decrease in activity. nih.gov
For anatase-supported catalysts, the interaction was more dynamic. Under SCR reaction conditions, Mn³⁺ species were oxidized to Mn⁴⁺, which then inserted into the anatase surface. This process promoted the transformation of the surface layers of the anatase support into a rutile-like shell structure. nih.gov This indicates that the support can undergo structural changes during the reaction, which in turn affects the dispersion and chemical state of the active catalytic species. Research on Ce-W-Ti-O nanofibers has also shown that an amorphous titania-based structure can provide superior catalytic performance at lower temperatures compared to its crystalline anatase counterpart. rsc.org
Strong Metal-Support Interaction (SMSI) Effects
Strong Metal-Support Interaction (SMSI) is a phenomenon that profoundly alters the geometric and electronic properties of a catalyst, thereby affecting its activity, selectivity, and stability. nih.gov This effect is particularly prominent in systems where metals are supported on reducible transition metal oxides, such as TiO₂. nih.govscispace.com The interaction is typically induced by high-temperature reduction (e.g., >500 °C in hydrogen), which causes the partial reduction of the support surface. nih.govscispace.com
In the context of a titania support, high-temperature treatment removes surface oxygen, creating reduced species like Ti³⁺. scispace.com This leads to electron transfer from the support cation to the supported metal particles. scispace.com A key characteristic of the classical SMSI state is the encapsulation or decoration of the metal nanoparticles by a thin, often amorphous, overlayer of the reduced support species (e.g., TiOₓ). nih.gov This encapsulation can suppress the chemisorption of molecules like hydrogen and carbon monoxide, a hallmark of the SMSI effect. nih.govscispace.com
While SMSI can sometimes have a negative impact by blocking active metal sites, it can also improve catalytic performance in other ways. researchgate.net The modification of the electronic structure of the metal particles can enhance certain reactions. Controlling the SMSI state, often by tuning the reduction temperature, is a key strategy for optimizing catalyst performance. researchgate.net The interaction is driven by the minimization of surface energy and can lead to significant changes in the morphology and catalytic properties of the supported metal. nih.gov
Material Design and Property Modulation
Doping Strategies and Concentration Effects
The precise control of the elemental composition within Ce-W-Ti oxides is a cornerstone of their design. The relative concentrations of cerium, tungsten, and titanium profoundly influence the catalyst's physicochemical properties and, consequently, its catalytic behavior.
Optimization of Cerium, Tungsten, and Titanium Content
The ratio of cerium, tungsten, and titanium is a critical factor in the performance of Ce-W-Ti oxide catalysts. The introduction of tungsten into CeO2-TiO2 systems has been shown to improve thermal stability and create more acid sites, which are crucial for ammonia (B1221849) (NH3) adsorption in the SCR process. scientific.netcambridge.org The synergistic interaction between the components is key; tungsten can enhance the dispersion of ceria and increase the concentration of active Ce³⁺ ions and surface chemisorbed oxygen. cambridge.org
Research indicates that specific compositions yield superior catalytic activity. For instance, a Ce-W-Ti mixed oxide, synthesized with specific ratios of Ce⁴⁺ and H₂O₂, demonstrated significantly improved NH₃-SCR activity. cambridge.org This enhancement is attributed to a larger Brunauer–Emmett–Teller (BET) surface area and an increase in both Lewis and Brønsted acid sites. cambridge.org Another study identified an optimal Ce₂₀W₁₀Ti₁₀₀O₂ catalyst that, after treatment, showed high NOx conversion at temperatures between 300 and 450 °C. cambridge.org
Table 1: Impact of Composition on Ce-W-Ti Catalyst Performance
| Catalyst Composition | Key Findings | Reference |
|---|---|---|
| Ce₂₀W₁₀Ti₁₀₀O₂ with Ce⁴⁺ and H₂O₂ additives | Increased BET surface area, refined pore size, and enhanced Lewis and Brønsted acid sites, leading to improved NH₃-SCR activity. | cambridge.org |
| Ce-W-Ti mixed oxide | Doping with tungsten enhances the dispersion of cerium species and increases the concentration of Ce³⁺ and chemisorbed oxygen, boosting catalytic performance. | cambridge.org |
| W-Ce doped TiO₂ | A 1:3:1 ratio for W:Ce:Ti was used to synthesize a nanocatalyst for herbicide degradation. | scientific.net |
Impact on Crystal Structure and Electronic Properties
The incorporation of dopants like tungsten into the ceria-titania matrix directly affects the material's crystal structure and electronic characteristics. The addition of tungsten to CeO₂-TiO₂ catalysts can lead to the formation of smaller crystallites and a higher specific surface area, which are advantageous for catalytic reactions. acs.org This is partly because tungsten can inhibit the growth of ceria and titania crystals during synthesis and thermal treatments.
From an electronic standpoint, the interaction between cerium, tungsten, and titanium oxides is crucial. The presence of tungsten can promote the formation of Ce³⁺ ions and oxygen vacancies. acs.org These defects in the crystal lattice are often considered active sites in catalytic reactions. The close contact between tungsten and cerium species can create Ce-O-W interactions that increase the surface concentration of Ce³⁺, a key species in the SCR catalytic cycle. acs.org Theoretical studies based on density functional theory (DFT) have shown that doping can significantly alter the electronic band structure, including the band gap, which can be beneficial for increasing electrical conductivity. mdpi.comresearchgate.net For instance, the substitution of titanium by other elements can induce a shift in the conduction band minimum and valence band maximum, effectively tuning the electronic properties. rsc.org
Nanostructure and Morphological Engineering
The engineering of Ce-W-Ti oxides at the nanoscale offers a powerful avenue for enhancing their catalytic properties by increasing surface area and the number of accessible active sites.
Synthesis of Nanoparticles, Nanofibers, and Thin Films
A variety of synthesis techniques are employed to create Ce-W-Ti oxides with controlled morphologies. The sol-gel method is a common approach for producing nanoparticles, allowing for homogeneous mixing of the precursors at a molecular level. scientific.netresearchgate.net This method has been used to synthesize W-Ce co-doped TiO₂ nanocatalysts with particle sizes around 16.7 nm. scientific.netresearchgate.net Flame-spray synthesis is another technique capable of producing nanoparticles of WO₃/CeOₓ-TiO₂. acs.org
Electrospinning has emerged as a versatile method for fabricating one-dimensional nanostructures like nanofibers. mdpi.com This technique allows for the production of long, continuous fibers with high surface area-to-volume ratios. For applications requiring a coating on a substrate, thin films of cerium-doped mesoporous TiO₂ can be synthesized via a supramolecular-templated sol-gel route. acs.org These films can exhibit enhanced photocatalytic activity compared to their undoped counterparts. acs.org
Influence of Morphology on Surface Area and Active Site Exposure
The morphology of a catalyst is directly linked to its specific surface area and the exposure of its active sites. oaepublish.com Nanostructured materials, such as nanoparticles and nanofibers, inherently possess a higher surface area compared to bulk materials. bohrium.com For example, a flower-like spherical TiO₂ support composed of thin, long nanorods was found to provide a larger pore structure and higher specific surface area, which allowed for better dispersion of the active CeO₂-WO₃ components and improved reactant adsorption. bohrium.com
A high surface area provides more locations for reactant molecules to adsorb and react. researchgate.net Amorphous materials, which lack long-range crystalline order, can also offer a high density of defects and a large surface area, leading to more accessible active sites. oaepublish.com The morphology can also influence the type of crystal facets exposed, which can have different catalytic activities. rsc.org Therefore, controlling the synthesis to achieve specific morphologies like porous microspheres or hierarchical needle-like structures is a key strategy for optimizing catalytic performance. acs.orgsciopen.com
Composite Formation and Heterojunction Engineering
Creating composite materials and engineering heterojunctions are advanced strategies to further boost the functionality of Ce-W-Ti oxide systems. These approaches aim to leverage synergistic interactions between different components to enhance catalytic efficiency and stability.
The formation of composites, such as dispersing the Ce-W-Ti oxide on a support material like graphene oxide or activated carbon, can improve performance by increasing the dispersion of the active phase and enhancing reactant adsorption. eeer.orgacs.org Graphene, with its large surface area and high chemical stability, can act as an excellent support to stabilize the anatase phase of TiO₂ and reduce the recombination of electron-hole pairs in photocatalytic applications. eeer.org
Heterojunction engineering involves creating an interface between two different semiconductor materials, such as CeO₂ and TiO₂. rsc.org This interface can facilitate charge separation and transfer, which is crucial for photocatalysis. mdpi.com The formation of a Ce-O-Ti solid solution, where Ti⁴⁺ ions are incorporated into the CeO₂ lattice, can create such heterojunctions at the atomic scale. acs.org The synergistic effect at the heterojunction can lead to enhanced photocatalytic activity by promoting the generation of reactive oxygen species. acs.org The synthesis of these composites and heterojunctions can be achieved through various methods, including sol-gel, hydrothermal, and chemical vapor deposition techniques. mdpi.com
Interfacial Engineering for Enhanced Performance (e.g., g-C3N4 composites)
Interfacial engineering by forming composites with materials like graphitic carbon nitride (g-C3N4) is a sophisticated strategy to boost photocatalytic performance. nih.gov When cerium-oxotungsten-titanium oxide is combined with g-C3N4, a heterojunction is formed at the interface of the two materials. This interface is critical for modulating the electronic properties of the catalyst.
The primary advantages of creating a g-C3N4 composite include:
Improved Charge Separation: The heterojunction creates an internal electric field that facilitates the separation of photogenerated electron-hole pairs, which is a crucial step in photocatalysis. nih.govnih.gov By suppressing the recombination of these charge carriers, more electrons and holes are available to participate in redox reactions on the catalyst's surface. nih.govacs.org
Increased Surface Area and Active Sites: The composite structure can offer a higher specific surface area, providing more active sites for reactants to adsorb and react. frontiersin.orgrsc.org
For instance, studies on related composites, such as g-C3N4/Ce2(WO4)3 and g-C3N4/TiO2, have demonstrated these benefits. In g-C3N4/Ce2(WO4)3, the heterojunction enhances the transfer of photo-excited electrons and holes, reducing their recombination rate. acs.org Similarly, coupling g-C3N4 with TiO2 improves charge separation and transport, leading to superior photocatalytic performance compared to the individual components. oatext.comnih.gov These principles suggest that a g-C3N4/Ce-W-Ti oxide composite would synergistically combine the properties of both materials for enhanced catalytic activity. The interaction at the interface enables efficient transportation of photo-induced charges, which is key to improving performance. oatext.com
Role of Surface Defects and Vacancies
Surface defects, particularly oxygen vacancies, are pivotal in determining the catalytic reactivity of cerium-oxotungsten-titanium oxides. mdpi.comaps.org These vacancies are imperfections in the crystal lattice where an oxygen atom is missing. Their presence is intimately linked to the unique redox properties of cerium, which can easily cycle between Ce³⁺ and Ce⁴⁺ oxidation states. mdpi.com
The introduction of tungsten into the ceria-titania matrix is a key strategy for increasing the concentration of oxygen vacancies. northeastern.educapes.gov.br This modification enhances the catalyst's performance in several ways:
Increased Active Sites: The presence of W species can increase the number of active sites available for catalytic reactions. northeastern.educapes.gov.br
Enhanced Redox Properties: Oxygen vacancies improve the catalyst's capacity for storing and releasing oxygen, a critical factor in oxidation reactions. researchgate.net The formation of vacancies is associated with the reduction of Ce⁴⁺ to Ce³⁺, which creates a charge imbalance and promotes the mobility of lattice oxygen. aaqr.org
Improved Adsorption: Oxygen vacancies can serve as centers for the adsorption and activation of reactant molecules like oxygen and ammonia (NH3). researchgate.netmdpi.com This is particularly important in applications like the selective catalytic reduction (SCR) of nitrogen oxides (NOx) with NH3.
Research shows a direct correlation between the concentration of Ce³⁺ ions, the number of oxygen vacancies, and the catalytic activity. A higher Ce³⁺/(Ce³⁺ + Ce⁴⁺) ratio generally indicates a greater number of oxygen vacancies, leading to enhanced performance. aaqr.org For example, the deactivation of a Ce-Ti oxide catalyst by K3PO4 was linked to a drop in the Ce³⁺ ratio from 0.48 to 0.29, which was accompanied by a decrease in oxygen vacancies and a loss of activity. aaqr.org Conversely, treatments that increase the surface Ce³⁺ concentration have been shown to boost low-temperature catalytic activity. aaqr.org
| Catalyst State | Ce³⁺ / (Ce³⁺ + Ce⁴⁺) Ratio | Oxygen Vacancy Concentration | Observed Catalytic Activity | Reference |
|---|---|---|---|---|
| Fresh Ce-Ti Oxide | 0.48 | High | High SCR Activity | aaqr.org |
| K₃PO₄-Doped Ce-Ti Oxide | 0.29 | Low | Deactivated / Low SCR Activity | aaqr.org |
| Ce-W-Ti Mixed Oxide | Increased by W | Increased by W | Excellent NH₃-SCR Activity | northeastern.educapes.gov.br |
| HCl-Treated Ce-Ti Oxide | Increased | Increased (Chem. O) | Enhanced Low-Temp. Activity | aaqr.org |
Surface Modification and Coating Techniques
To utilize cerium-oxotungsten-titanium oxide in practical applications, it is often applied as a coating on a structural support, such as a ceramic honeycomb monolith. rsc.orgdieselnet.com Surface modification techniques are also employed to fine-tune the catalyst's surface chemistry and enhance its performance.
Coating Techniques: The most common method for applying the catalyst to a substrate is washcoating . rsc.orgdieselnet.com This process involves:
Preparing a slurry of the catalyst powder (Ce-W-Ti oxide).
Dipping the monolithic support into the slurry to coat its channels.
Drying and calcining (heating at high temperatures) the coated monolith to ensure the catalyst layer adheres strongly to the support. dieselnet.com
Other techniques include impregnation, where a washcoated support is dipped into a solution containing precursors of the active catalytic metals. dieselnet.comresearchgate.net The choice of method affects the homogeneity, adhesion, and distribution of the catalytic layer. researchgate.net
Surface Modification: Surface modification aims to alter the surface properties of the catalyst to improve its activity, selectivity, or durability. For Ce-W-Ti based oxides, several methods have been explored:
Acid Treatment: Treating a Ce-Ti oxide catalyst with hydrochloric acid has been shown to improve its low-temperature SCR activity. aaqr.org This treatment increases the surface concentration of cerium, the amount of Ce³⁺ ions, and the quantity of chemisorbed oxygen, all of which are beneficial for the catalytic reaction. aaqr.org
Chemical Additives: The introduction of additives during synthesis can modify the final properties of the material. For example, adding H₂O₂ during the preparation of a Ce-W-Ti mixed oxide was found to significantly increase its specific surface area and modify its surface acidity, leading to higher NOx conversion. cambridge.org
The following table summarizes the effects of a specific surface modification on a Ce-W-Ti oxide catalyst.
| Catalyst Sample | BET Surface Area (m²/g) | Average Pore Diameter (nm) | Key Outcome | Reference |
|---|---|---|---|---|
| Base Catalyst | 85.4 | 10.3 | Baseline Performance | cambridge.org |
| Modified with Ce⁴⁺ and H₂O₂ | 120.5 | 6.3 | ~41% increase in surface area, enhanced NOx conversion | cambridge.org |
Thermodynamic Stability and Phase Transformations
Phase Formation and Stability in Ternary Oxide Systems
In the Ce-W-Ti ternary oxide system, the formation and stability of various phases are governed by the interplay of composition and temperature. The system's complexity arises from the potential for multiple binary and ternary oxide formations. Thermodynamic analysis, often visualized through E-pH diagrams, helps predict the stable phases under different conditions. For instance, in aqueous systems, the stability region for WO₄²⁻ shifts to a lower pH at higher temperatures, providing a greater thermodynamic driving force for leaching WO₃. mdpi.com Conversely, the favorable region for cerium oxides is generally found at higher pH and potential, with lower temperatures being more conducive to the leaching of cerium as Ce³⁺. mdpi.com
Investigations into W-Cr-Ti and W-Cr-Y ternary alloys reveal that while W-Cr-Y systems have positive enthalpies of mixing, most Cr-Ti and Ti-W binary structures exhibit negative enthalpies of mixing, indicating a tendency toward the formation of intermetallic phases or solid solutions. ukaea.ukmdpi.com The addition of elements like yttrium or titanium can significantly alter the phase stability and short-range ordering within the alloy. ukaea.ukmdpi.com In the context of Ce-W-Ti oxides, these fundamental thermodynamic principles influence which phases will form and remain stable during synthesis and use.
The interaction between the constituent oxides can lead to the formation of specific binary phases like cerium titanate and cerium tungstate (B81510).
Cerium Titanate: In ceria-titania mixed oxides, the formation of a brannerite-type CeTi₂O₆ phase has been identified. researchgate.net This phase can form in sol-gel prepared films upon annealing in air at temperatures around 700 °C, though its formation is sensitive to the composition, occurring within a limited range of ceria-to-titania molar ratios. researchgate.net Other studies have also detected Raman signals attributable to the CeTi₂O₆ structure in non-basic, Pr-doped Ce-Ti oxide samples. core.ac.uk
Cerium Tungstate: The formation of cerium tungstate, specifically Ce₂(WO₄)₃, is often considered detrimental to the catalytic performance of Ce-W-Ti oxide systems. mdpi.com The presence of TiO₂ in the mixed oxide composition helps to inhibit the formation of this undesirable phase. mdpi.com
Beyond these specific titanates and tungstates, the primary crystalline phases typically observed in Ce-W-Ti materials are those of the constituent oxides: anatase or rutile for TiO₂, fluorite-structured CeO₂, and various tungsten oxides (WOₓ). researchgate.netmdpi.commdpi.com The specific phase of TiO₂ present is often dependent on the synthesis method and thermal history.
The properties of the ternary oxide are significantly influenced by the incorporation of the constituent elements into each other's host lattices, forming solid solutions.
Cerium and Tungsten in Titanium Dioxide (TiO₂): The doping of cerium and tungsten into the TiO₂ lattice is a common strategy to modify its properties. Successful incorporation of Ce into the TiO₂ lattice is often confirmed by shifts in the X-ray diffraction (XRD) peaks. grafiati.com For instance, an increase in Ce content can cause the diffraction peak of the rutile phase to shift to lower angles. grafiati.com The addition of cerium can inhibit the crystallization of TiO₂, leading to an amorphous TiOx-based solid solution that is stable up to 500°C. researchgate.netresearchgate.net Furthermore, Ce doping can impede the phase transformation of TiO₂ from anatase or brookite to the more stable rutile phase. semanticscholar.org The ionic radius of Ce³⁺ (1.14 Å) and Ce⁴⁺ (1.01 Å) being larger than that of Ti⁴⁺ (0.68 Å) can cause lattice distortion upon incorporation. d-nb.infoacs.org Tungsten can also be incorporated into the TiO₂ lattice, with studies showing its presence helps to promote the reduction of Ce⁴⁺ to Ce³⁺. researchgate.netresearchgate.net
Titanium in Cerium Oxide (CeO₂): Conversely, Ti⁴⁺ ions can be incorporated into the CeO₂ lattice. acs.org Due to the smaller ionic radius of Ti⁴⁺ compared to Ce⁴⁺, this incorporation can lead to the formation of a Ce-Ti solid solution (Ce₁₋ₓTiₓO₂). acs.org This is often evidenced by a slight shift of the main CeO₂ reflection peaks to higher angles in XRD patterns and a decrease in the CeO₂ crystallite size as TiO₂ loading increases. acs.org
This mutual incorporation and formation of solid solutions are key to the synergistic effects observed in Ce-W-Ti catalysts, enhancing redox properties and thermal stability.
Thermal Stability of Synthesized Materials
The ability of Ce-W-Ti oxide materials to withstand high temperatures without significant degradation of their structural and functional properties is crucial for their practical application, particularly in high-temperature catalysis.
The stability of the material is also linked to the dispersion of the metal oxides. Strong interactions between the components, such as between ceria and tungsten oxide, can prevent agglomeration and maintain a high surface area at elevated temperatures. mdpi.com
At elevated temperatures, Ce-W-Ti oxide materials undergo various transformations, including crystallization, phase transitions, and potential sintering.
Crystallization: Amorphous Ce-W-Ti oxide materials synthesized via methods like electrospinning can remain stable up to certain temperatures. For example, Ce₀.₁₈₄W₀.₀₇Ti₀.₇₄₈O₂-δ nanofibers are stable as an amorphous solid solution up to 500 °C. researchgate.net Above this temperature, crystallization occurs, leading to the observation of anatase (titanium oxide) and fluorite (cerium oxide) phases. researchgate.net
Phase Transitions: A key high-temperature phenomenon in titania-based materials is the irreversible phase transition from the catalytically active anatase phase to the less active rutile phase. In traditional V₂O₅-WO₃/TiO₂ catalysts, this transition typically occurs between 600 and 700 °C. mdpi.com However, the incorporation of cerium can significantly increase the temperature at which this transition occurs. In Ce-doped V-W/Ti catalysts, the rutile phase only appeared when the calcination temperature was increased to 900 °C, demonstrating the enhanced thermal stability conferred by cerium. mdpi.com This delay in phase transition is critical for maintaining catalytic activity over a wider temperature range.
Sintering and Agglomeration: As calcination temperatures increase, the crystallinity of the material typically improves, as indicated by more intense XRD peaks. mdpi.com However, this can be accompanied by an increase in grain size and potential sintering of the TiO₂ support. mdpi.com This can lead to the agglomeration of active species, which may be detrimental to performance. For instance, distinct CeO₂ diffraction peaks were detected in a 15CeV10W/Ti catalyst only after calcination at 900 °C, suggesting agglomeration of the ceria species at very high temperatures. mdpi.com
The following table summarizes the effect of calcination temperature on the phase composition of a Ce-doped V-W/Ti catalyst.
| Calcination Temperature (°C) | Observed Crystalline Phases (from XRD) | Key Observations |
|---|---|---|
| 400 - 800 | Anatase TiO₂ | Anatase is the stable phase. Peak intensity increases with temperature, indicating enhanced crystallinity. |
| 900 | Anatase TiO₂, Rutile TiO₂, CeO₂ | Appearance of the rutile phase signifies the anatase-to-rutile transition. Detection of CeO₂ suggests agglomeration of the active species. |
Stability of Nanocrystalline States and Grain Growth Inhibition
For many advanced applications, maintaining a nanocrystalline structure is essential, as it provides a high surface area and unique material properties. However, nanocrystalline materials are inherently thermodynamically unstable due to the large volume fraction of high-energy grain boundaries, which creates a strong driving force for grain growth. nsf.govmdpi.com
Alloying or doping is a primary strategy to stabilize nanocrystalline structures. researchgate.net The segregation of solute atoms to the grain boundaries can reduce the grain boundary energy, which is the main driving force for grain growth. researchgate.net In ceramic oxides like ceria, the interaction between dopants and oxygen vacancies is a key factor in preventing grain growth. rsc.org Studies have shown that adding cerium to TiO₂ can lead to a smaller grain size and inhibit the transformation to the rutile phase, thereby stabilizing the nanocrystalline anatase structure. grafiati.comsemanticscholar.org Similarly, tungsten doping can also contribute to stabilizing the structure and creating a porous network. researchgate.net
The inhibition of grain growth can be achieved through thermodynamic stabilization, where the nanocrystalline state becomes the lowest energy configuration, or through kinetic inhibition, where grain boundary mobility is reduced by pinning effects from nanoprecipitates or solute drag. osti.govmdpi.com
The thermodynamic stability of a nanocrystalline material is achieved when its Gibbs free energy is lower than that of any competing state, such as a coarse-grained structure, a solid solution, or separate phases. mit.eduaps.org Several criteria have been developed to predict this stability.
A fundamental concept is that the reduction in the system's free energy due to solute segregation at grain boundaries must be sufficient to overcome the excess energy associated with the grain boundaries themselves. mdpi.comresearchgate.net This can be expressed through enthalpic stability criteria, which compare the enthalpy of the grain boundary segregated state to that of competing bulk phases. mit.edu
Key thermodynamic parameters that govern stability include:
Grain Boundary Energy (γ): The excess energy per unit area of the grain boundary. A primary goal of stabilization is to reduce this value. researchgate.net
Enthalpy of Segregation (ΔH_seg): The change in enthalpy when a solute atom moves from the bulk to a grain boundary. A strong, negative enthalpy of segregation is favorable for stability. mit.edu
Enthalpy of Mixing (ΔH_mix): The enthalpy change upon forming a solid solution. For systems with a positive enthalpy of mixing (a tendency to phase-separate), the segregation must also overcome the energy benefit of forming a solute-rich precipitate. mit.edu
A simplified criterion for thermodynamic stability can be considered where the interaction energy in the grain boundary is significantly lower than in the bulk, making segregation energetically favorable enough to compensate for the grain boundary energy penalty. mdpi.comnih.gov More advanced models account for the spectrum of different grain boundary types and segregation energies within a real polycrystalline material. nsf.gov Ultimately, for a nanocrystalline structure to be truly stable, the Gibbs free energy of the solute-segregated nanocrystalline state must be the global minimum compared to all other possible phase configurations. mit.eduaps.org
Role of Segregation at Phase Boundaries
The segregation of constituent elements at phase boundaries, particularly grain boundaries, plays a pivotal role in dictating the thermodynamic stability and phase transformation behavior of cerium;oxotungsten;titanium composite materials. This phenomenon involves the redistribution of atoms, leading to a different local chemical composition at the interface compared to the bulk of the crystalline grains. The primary driving force for this segregation is the reduction of the total free energy of the system, often influenced by factors such as elastic strain energy arising from ionic size mismatch and electrostatic interactions.
In the cerium-tungsten-titanium oxide system, the significant difference in ionic radii between cerium (Ce³⁺ and Ce⁴⁺), tungsten (W⁶⁺), and titanium (Ti⁴⁺) ions is a major contributor to segregation. mdpi.comsci-hub.se The larger ionic radii of cerium ions compared to titanium ions induce substantial strain in the TiO₂ lattice. mdpi.com This strain energy can be minimized by the migration of the larger cerium ions to the more disordered regions of the grain boundaries. sci-hub.se Research on analogous systems, such as cerium and niobium co-doped TiO₂, demonstrates that the driving force for segregation is primarily the elastic strain energy. sci-hub.se
The segregation of cerium at the grain boundaries of titanium dioxide has a profound impact on the phase stability of the material. It has been shown to effectively inhibit the anatase-to-rutile phase transformation, a critical factor for applications requiring high-temperature stability of the anatase phase. researchgate.net The presence of cerium can raise the temperature required for phase conversions. For instance, the use of Ce⁴⁺ has been reported to increase the temperature for the transformation of H₂Ti₃O₇ to TiO₂-B and subsequently to anatase by approximately 200 °C. nih.gov This stabilization is attributed to the pinning of grain boundaries by the segregated species, which impedes the grain growth necessary for the phase transition.
The valence state of cerium (Ce³⁺/Ce⁴⁺) is also a critical factor. The presence of both oxidation states is common in these mixed oxides. nih.gov Tungsten, for its part, has been shown to promote the reduction of Ce⁴⁺ to Ce³⁺, which leads to the formation of oxygen vacancies. researchgate.net This change in the Ce³⁺/Ce⁴⁺ ratio at the phase boundaries can alter the electrostatic and chemical potential, thereby influencing segregation behavior and the stability of adjacent phases.
Interactive Data Table: Ionic Radii of Constituent Elements
The following table provides the ionic radii for the key elements in the this compound compound. The significant differences in size, particularly between cerium and titanium, are a primary driving force for segregation at phase boundaries.
| Ion | Ionic Radius (pm) |
| Ce³⁺ | 103 |
| Ce⁴⁺ | 93 |
| Ti⁴⁺ | 64 |
| W⁶⁺ | 62 |
Data sourced from multiple scientific references. mdpi.com
Interactive Data Table: Effect of Cerium on TiO₂ Phase Transformation Temperatures
This table illustrates how the presence of cerium can alter the phase transformation temperatures of titanium-based oxides, demonstrating its role in enhancing thermodynamic stability.
| System | Transformation | Temperature Change (°C) | Reference |
| Ce⁴⁺-modified H₂Ti₃O₇ nanoribbons | H₂Ti₃O₇ to TiO₂-B and Anatase | Raised by approx. 200 | nih.gov |
| Ce³⁺-modified H₂Ti₃O₇ nanoribbons | Anatase to Rutile | Inhibited | nih.gov |
| Ce-doped mesoporous TiO₂ | Anatase to Rutile | Inhibited | researchgate.net |
Resource Recovery and Regeneration of Spent Cerium;oxotungsten;titanium Catalysts
Gradient Leaching Strategies for Metal Separation and Recovery
Gradient leaching is a sophisticated hydrometallurgical technique designed to selectively extract metals from a complex matrix by systematically altering the leaching conditions. mdpi.com This approach is particularly effective for separating tungsten, cerium, and titanium from spent catalysts. mdpi.com
Sequential Alkaline and Acidic Leaching Processes
A highly effective method for the separation of tungsten and cerium from the titanium-based catalyst involves a two-stage sequential leaching process. mdpi.com The first stage employs an alkaline solution to dissolve the tungsten, followed by an acidic leaching stage to extract the cerium, leaving a titanium-rich solid residue. mdpi.comresearchgate.net
Research has demonstrated that this sequential process can achieve high recovery rates. For instance, in one study, the leaching efficiency for tungsten reached 90.92%, and for cerium, it was 91.96%. mdpi.com Concurrently, the dissolution of titanium and aluminum was minimal, at 1.76% and 4.42% respectively, indicating a successful separation. mdpi.com
Optimization of Leaching Conditions
The efficiency of the leaching process is heavily dependent on several key parameters, including the type and concentration of the leaching agent, temperature, and the liquid-to-solid ratio. mdpi.com Systematic investigation into these factors is crucial for maximizing the recovery of the target metals while minimizing the dissolution of the titanium carrier. mdpi.comdntb.gov.ua
For the alkaline leaching of tungsten, optimal conditions have been identified as using a 3 mol/L sodium hydroxide (B78521) (NaOH) solution at a temperature of 100°C for one hour, with a liquid-to-solid ratio of 20:1. mdpi.com Following the alkaline stage, the optimal conditions for the acidic leaching of cerium were determined to be a 1 mol/L sulfuric acid (H₂SO₄) solution at 50°C for two hours, with a liquid-to-solid ratio of 12:1. mdpi.comdntb.gov.ua
Table 1: Optimized Conditions for Sequential Leaching
| Parameter | Alkaline Leaching (Tungsten) | Acidic Leaching (Cerium) |
|---|---|---|
| Leaching Agent | Sodium Hydroxide (NaOH) | Sulfuric Acid (H₂SO₄) |
| Concentration | 3 mol/L | 1 mol/L |
| Temperature | 100°C | 50°C |
| Time | 1 hour | 2 hours |
| Liquid-to-Solid Ratio | 20:1 | 12:1 |
| Leaching Efficiency | 90.92% | 91.96% |
This table summarizes the optimized parameters for the two-stage leaching process, leading to high recovery rates for tungsten and cerium. mdpi.com
Thermodynamic Analysis of Leaching Processes
Thermodynamic analysis is a powerful tool for understanding and predicting the behavior of different elements during the leaching process. mdpi.com By examining the thermodynamic properties of the various chemical species involved, it is possible to determine the most favorable conditions for selective dissolution and precipitation.
Prediction of Elemental Dissolution and Precipitation
Thermodynamic calculations can predict that high-temperature alkaline leaching is conducive to the extraction of tungsten (in the form of WO₃), while low-temperature acid leaching favors the dissolution of cerium. mdpi.comresearchgate.net These theoretical predictions provide a solid foundation for designing and optimizing the experimental leaching process. mdpi.com The analysis helps in selecting the appropriate type of leaching agent and temperature range to maximize the separation efficiency of the metals. mdpi.comgrafiati.com
Characterization of Leaching Residues for Resource Utilization
After the sequential leaching process, the remaining solid residue is primarily composed of titanium dioxide (TiO₂). mdpi.com Characterizing this residue is essential to determine its purity and potential for reuse, thereby contributing to a circular economy.
Analysis of the final leaching residue has shown that it can contain over 91.88 wt% TiO₂. mdpi.com This high-purity titanium dioxide can be a valuable raw material for various applications, including the production of new catalysts or pigments. mdpi.comdntb.gov.ua The minimal presence of impurities like tungsten and cerium in the residue confirms the effectiveness of the gradient leaching process in achieving a clean separation of the metallic components. mdpi.com Scanning electron microscopy (SEM) and energy-dispersive X-ray spectroscopy (EDS) are techniques used to analyze the morphology and elemental composition of these residues. researchgate.net
Table 2: Composition of Leaching Residue
| Component | Weight Percentage |
|---|---|
| Titanium Dioxide (TiO₂) | >91.88% |
| Tungsten (W) | <0.1% |
| Cerium (Ce) | <0.1% |
| Aluminum (Al) | <4.42% |
This table illustrates the high purity of the titanium dioxide recovered from the spent catalyst after the sequential leaching process. mdpi.com
Future Research Directions and Perspectives
Advanced Characterization Techniques for In-Operando Studies
A critical frontier in catalysis research is the ability to observe and understand catalytic processes as they happen, under realistic reaction conditions. researchgate.net This methodology, known as operando spectroscopy, combines the spectroscopic characterization of a catalyst with simultaneous measurement of its activity and selectivity. researchgate.net For Cerium;Oxotungsten;Titanium materials, moving from static, ex-situ characterization to dynamic, in-operando studies is crucial for establishing definitive structure-activity relationships.
Future research will increasingly rely on a suite of advanced techniques:
In-situ Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS): This technique has already been instrumental in probing the surface of Ce-W-Ti catalysts to identify adsorbed species and reaction intermediates during the NH3-SCR process. cambridge.org Future studies will focus on time-resolved DRIFTS to capture the kinetics of elementary steps, providing a deeper understanding of the reaction mechanism.
Synchrotron-based X-ray Techniques: High-brilliance synchrotron radiation sources enable powerful operando experiments. X-ray Absorption Spectroscopy (XAS), including X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), can track the dynamic changes in the oxidation states (e.g., Ce³⁺/Ce⁴⁺) and the local coordination environment of cerium, tungsten, and titanium atoms during the catalytic cycle. samipubco.commdpi.com This provides direct evidence of the redox mechanisms that are fundamental to the material's function. researchgate.net
Operando Raman Spectroscopy: This method is highly sensitive to the vibrational modes of metal-oxygen bonds and can detect changes in the crystalline structure and the nature of surface species under reaction conditions. researchgate.net It can distinguish between different oxide phases and monitor the state of tungsten species, from isolated monomers to polyoxotungstates. researchgate.net
Environmental Transmission Electron Microscopy (ETEM): ETEM allows for the direct visualization of catalyst nanoparticles at the atomic scale while they are exposed to reactive gases and elevated temperatures. acs.orgnsf.gov This can reveal morphological changes, particle sintering, or the formation of new phases in real-time, which are critical factors in catalyst deactivation.
By combining these techniques, researchers can build a comprehensive, multi-scale picture of how this compound catalysts function, paving the way for more targeted improvements.
| Technique | Information Provided | Relevance to this compound Research |
|---|---|---|
| In-situ DRIFTS | Identification of surface adsorbed species and reaction intermediates. cambridge.org | Elucidating reaction pathways, such as the Eley-Rideal or Langmuir-Hinshelwood mechanisms in NH3-SCR. cambridge.org |
| Operando XAS (XANES/EXAFS) | Dynamic changes in oxidation states (Ce³⁺/Ce⁴⁺) and local atomic coordination. mdpi.com | Directly probing the crucial Ce³⁺ ↔ Ce⁴⁺ redox cycle and the role of tungsten in promoting it. researchgate.net |
| Operando Raman Spectroscopy | Changes in crystalline phases, metal-oxygen bond vibrations, and surface species. researchgate.net | Monitoring structural stability and the state of tungsten dispersion during thermal stress or reaction. researchgate.net |
| Environmental TEM (ETEM) | Atomic-scale visualization of morphological changes, sintering, and phase transformations under reaction conditions. acs.org | Understanding catalyst deactivation mechanisms and designing more robust materials. |
Rational Design Principles for Novel this compound Materials
The next generation of this compound materials will be developed through rational design rather than serendipitous discovery. This involves establishing clear principles that link synthesis methods to material properties and, ultimately, to performance.
Key design principles for future research include:
Control of Morphology and Nanostructure: The performance of these materials is highly dependent on their physical form. Synthesis methods like sol-gel, hydrothermal, and flame-spray pyrolysis can be precisely controlled to produce specific nanostructures such as nanotubes, nanofibers, or hierarchical spheres. researchgate.netbohrium.com For example, flower-like spherical morphologies assembled from nanorods have demonstrated superior catalytic performance due to a larger surface area and better dispersion of active components. bohrium.com Future work will focus on designing these structures to optimize mass transport and expose specific crystal facets with high reactivity.
Tuning Surface Acidity: The type and number of acid sites (both Brønsted and Lewis) are critical for catalytic reactions like NH3-SCR. acs.org The addition of tungsten is known to increase the number of Brønsted acid sites, which enhances ammonia (B1221849) adsorption. acs.org Rational design aims to precisely control the ratio of Lewis to Brønsted acidity by adjusting the Ce/W/Ti composition and through targeted synthesis methods to optimize reactant activation. cambridge.org
Maximizing Redox Properties: The catalytic activity is intrinsically linked to the Ce³⁺/Ce⁴⁺ redox couple, which facilitates oxygen storage and release. aaqr.org Design strategies will focus on synthesis methods and doping strategies that maximize the concentration of surface Ce³⁺ ions and labile oxygen vacancies, as these are often considered the primary active sites. acs.orgaaqr.org
Surface Organometallic Chemistry (SOMC): A more advanced approach involves using well-defined molecular precursors that react with the support surface to create uniform, single-site catalysts. acs.org By treating the oxide surface as a large ligand, SOMC allows for unprecedented control over the structure of the active site, enabling the systematic study of structure-activity relationships and the rational development of highly efficient catalysts. acs.org
| Design Strategy | Methodology | Desired Outcome |
|---|---|---|
| Morphology Control | Hydrothermal synthesis, Sol-gel, Electrospinning. researchgate.netbohrium.comresearchgate.net | High surface area, optimized pore structure, enhanced mass transfer, exposure of active crystal facets. |
| Acidity Tuning | Varying the W content, controlled calcination. | Optimal ratio of Brønsted to Lewis acid sites for improved reactant adsorption and activation. acs.org |
| Redox Property Enhancement | Doping with promoters, creating amorphous solid solutions. researchgate.net | Increased concentration of surface Ce³⁺ and oxygen vacancies to boost catalytic redox cycles. aaqr.org |
| Single-Site Engineering | Surface Organometallic Chemistry (SOMC). acs.org | Uniform, well-defined active sites for fundamental understanding and maximizing atom efficiency. |
Scalability and Industrial Implementation Challenges
Bridging the gap between laboratory-scale synthesis and large-scale industrial production is a significant hurdle for any new material. For this compound oxides, several challenges must be addressed for successful commercialization.
Cost-Effective and Scalable Synthesis: Many laboratory synthesis methods, such as certain sol-gel or hydrothermal techniques, use expensive precursors (e.g., tetrabutyl titanate) or require specialized equipment like high-pressure autoclaves, making them difficult and costly to scale up. mdpi.comespublisher.commdpi.com Future research must focus on developing simpler, more robust synthesis routes, such as impregnation or mechanochemical methods, that use cheaper raw materials and are amenable to continuous production. mdpi.comrsc.org
Long-Term Durability and Deactivation: While Ce-W-Ti catalysts show good resistance to water and sulfur dioxide, long-term stability under harsh industrial conditions remains a concern. researchgate.netrsc.org Catalyst deactivation can occur through thermal sintering, poisoning by contaminants in the feed stream, or mechanical attrition. mdpi.com Research is needed to enhance the hydrothermal stability and poison resistance of these materials, possibly through the addition of other promoters or by optimizing the support structure.
Mechanical Properties: The catalyst must be formed into shapes (e.g., monoliths, pellets) that can withstand the mechanical and thermal stresses within an industrial reactor. Tungsten-containing materials can have a high ductile-to-brittle transition temperature, which could pose manufacturing and operational challenges. nih.gov
Regulatory and Environmental Considerations: As a potential replacement for commercial vanadium-based catalysts, the full life cycle of Ce-W-Ti materials, from production to disposal and potential for recycling, must be evaluated to ensure they are an environmentally benign alternative. rsc.orgmdpi.com Developing efficient methods for recovering and recycling cerium, tungsten, and titanium from spent catalysts will be an important aspect of their industrial viability. mdpi.com
| Challenge | Impact on Industrial Implementation | Potential Research Direction/Solution |
|---|---|---|
| Synthesis Scalability & Cost | High production costs can make the material economically uncompetitive. mdpi.com | Development of simplified synthesis routes (e.g., impregnation, mechanochemical) and use of lower-cost precursors. mdpi.comrsc.org |
| Long-Term Deactivation | Reduced catalyst lifetime necessitates more frequent replacement, increasing operational costs. mdpi.com | Enhancing hydrothermal stability and poison resistance through the addition of promoters or structural modifications. researchgate.net |
| Mechanical Strength | Poor mechanical integrity can lead to catalyst breakdown and reactor plugging. | Optimizing binder formulations and shaping processes (extrusion, pelletizing) to ensure robustness. |
| Lifecycle Management | Environmental impact of spent catalyst disposal could be a regulatory barrier. | Designing efficient protocols for the recovery and recycling of valuable metals from spent catalysts. mdpi.com |
Integration with Emerging Technologies
While the primary application of this compound oxides has been in exhaust gas treatment, their unique electronic and surface properties make them attractive candidates for a variety of emerging technologies.
Photocatalysis: Titanium dioxide (TiO₂) is a well-known photocatalyst, but its efficiency is limited by its wide bandgap. mdpi.com Doping with cerium and tungsten can create defects and new energy levels within the TiO₂ band structure, narrowing the bandgap and shifting its absorption into the visible light spectrum. mdpi.com This opens up possibilities for using these materials in solar-driven applications, such as the degradation of organic pollutants in water or for producing hydrogen via water splitting. researchgate.net
Gas Sensing: The electrical resistance of metal oxides like tungsten oxide changes upon adsorption of different gases. Doping with cerium and titanium can modify the surface chemistry and electronic structure, which can significantly improve the sensitivity and selectivity of the material for detecting specific gases. samipubco.com
Biomedical Implants: Titanium is widely used for orthopedic and dental implants due to its biocompatibility. However, improving the integration of the implant with bone tissue (osseointegration) is a major goal. mdpi.com Coatings containing cerium oxide on titanium surfaces have been shown to enhance the precipitation of hydroxyapatite (B223615) and promote favorable cellular responses, potentially leading to faster healing and more stable implants. nih.govnih.gov The inclusion of tungsten could further modify the surface properties for enhanced bioactivity.
Energy Storage and Conversion: The redox properties of cerium and the diverse chemistry of polyoxotungstates suggest potential applications in energy systems. ncl.ac.uk These materials could be explored as electrode materials for supercapacitors or as catalysts for key reactions in fuel cells or in the electrochemical conversion of CO₂ into valuable chemicals.
Future research in these areas will diversify the applications of this compound compounds, moving them beyond their current focus and into new fields of materials science and technology.
Compound Names Mentioned in the Article
Q & A
Q. What are the standard methodologies for synthesizing cerium-doped titanium dioxide composites?
The sol-gel method is widely used for synthesizing cerium-doped TiO₂ composites. Titanium isopropoxide is dissolved in isopropanol, hydrolyzed with water, and peptized using hydrochloric acid. Cerium chloride heptahydrate is introduced during hydrolysis to achieve uniform doping. Post-synthesis, annealing at 400–600°C enhances crystallinity. Characterization via XRD and BET surface area analysis confirms phase purity and structural stability . For reproducibility, maintain strict control over pH (2–3) and reaction temperature (60–80°C) during peptization .
Q. How can X-ray diffraction (XRD) and X-ray photoelectron spectroscopy (XPS) distinguish interactions between cerium and titanium in composite materials?
XRD identifies crystallite size reduction in TiO₂ upon cerium doping (e.g., peak broadening in anatase phase). XPS detects shifts in Ti 2p₃/₂ binding energy (457–459 eV range), indicating electron transfer between Ce³⁺/Ce⁴⁺ and Ti⁴⁺. A second Ti species with higher binding energy (~458.5 eV) suggests surface interactions or CeO₂ dispersion on TiO₂ . Cross-validate with XANES to confirm coordination changes in Ti-O-Ce bonds .
Q. What in vitro assays are suitable for assessing the cytotoxicity of cerium-titanium composites?
Use MTT assays to evaluate cell viability, focusing on mitochondrial activity. For apoptosis studies, employ flow cytometry with Annexin V/PI staining. Include positive controls (e.g., pure CeO₂ nanoparticles) and account for ROS generation using DCFH-DA probes. Ensure nanoparticle suspensions are sonicated and stabilized in culture media to avoid aggregation artifacts .
Advanced Research Questions
Q. How can conflicting data on the photocatalytic efficiency of cerium-tungsten-titanium composites be resolved?
Discrepancies often arise from variations in synthesis parameters (e.g., Ce/W molar ratios) or testing conditions (UV vs. visible light). Design controlled experiments:
- Fix synthesis variables (pH, calcination temperature) while varying Ce/W ratios (e.g., 0.1–5 mol%).
- Use standardized photocatalytic activity tests (e.g., methylene blue degradation under AM 1.5G solar simulation).
- Perform surface-sensitive analyses (XPS, TEM-EDS) to correlate activity with surface Ce³⁺/W⁶+ redox pairs .
Q. What mechanisms explain the enhanced thermal stability of cerium-doped TiO₂ membranes in high-temperature applications?
Ce³⁺ incorporation inhibits TiO₂ phase transition from anatase to rutile by stabilizing oxygen vacancies. Thermogravimetric analysis (TGA) coupled with mass spectrometry (MS) reveals reduced weight loss (20–40% lower than pure TiO₂) due to suppressed hydroxyl group decomposition. Monitor CeO₂ dispersion via HRTEM; agglomerates >10 nm reduce stability .
Q. How do cerium and tungsten synergistically modify the electronic structure of titanium-based catalysts?
Combined doping creates mid-gap states via Ce 4f and W 5d orbitals, narrowing the TiO₂ bandgap (2.8 eV → 2.3 eV). Use UV-Vis DRS and Mott-Schottky analysis to quantify bandgap reduction. Electrochemical impedance spectroscopy (EIS) reveals improved charge transfer efficiency (lower Nyquist plot semicircle radius) in Ce-W-TiO₂ vs. single-doped systems .
Methodological Guidance for Literature Review and Data Analysis
Q. What bibliometric tools identify emerging trends in cerium-tungsten-titanium research?
Leverage Scopus or Web of Science with keywords: ("cerium" AND "tungsten oxide" AND "titanium") OR ("Ce-W-Ti composites"). Use VOSviewer for co-occurrence mapping to cluster themes (e.g., "photocatalysis," "solid solutions"). Filter by citation bursts to pinpoint high-impact studies (2018–2023) .
Q. How should contradictory crystallographic data for cerium-titanium alloys be reconciled?
Contradictions in lattice parameters (e.g., CeTi₂ vs. CeTi₃ phases) may stem from impurity phases or non-equilibrium synthesis. Re-analyze XRD patterns with Rietveld refinement, and compare with ICDD PDF-4+ database entries. Validate via TEM-SAED to confirm single-phase vs. multiphase structures .
Q. What statistical approaches are recommended for optimizing composite synthesis parameters?
Apply response surface methodology (RSM) with Box-Behnken design. Variables: Ce concentration (0.5–2.5 wt%), calcination time (1–4 hr), and W doping (0–3 mol%). Outputs: surface area, bandgap, photocatalytic efficiency. Use ANOVA to identify significant factors (p < 0.05) and desirability functions for multi-objective optimization .
Experimental Design and Reproducibility
Q. What protocols ensure reproducibility in sol-gel synthesis of Ce-W-TiO₂ composites?
Q. How to design experiments assessing environmental impacts of cerium-titanium nanomaterials?
Use OECD guidelines:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
